1-Acetyl-2-thiohydantoin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-acetyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXNUFFAFBJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060401 | |
| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
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Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-26-9 | |
| Record name | 1-Acetyl-2-thioxo-4-imidazolidinone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=584-26-9 | |
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| Record name | 1-Acetyl-2-thiohydantoin | |
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| Record name | 1-Acetyl-2-thiohydantoin | |
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| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
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| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |
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| Record name | 1-acetyl-2-thiohydantoin | |
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| Record name | 1-ACETYL-2-THIOHYDANTOIN | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin, a key heterocyclic compound with significant applications in synthetic chemistry and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.
Chemical Structure and Identifiers
This compound is a derivative of thiohydantoin, featuring an acetyl group attached to the nitrogen at position 1 of the imidazolidine ring. Its core structure is a five-membered ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-acetyl-2-sulfanylideneimidazolidin-4-one[1] |
| CAS Number | 584-26-9[2] |
| Molecular Formula | C₅H₆N₂O₂S[2] |
| Molecular Weight | 158.18 g/mol [2] |
| Synonyms | 1-Acetyl-2-thioxo-4-imidazolidinone, USAF B-7[1] |
Physicochemical Properties
This compound exists as a solid at room temperature and its properties are influenced by the presence of both hydrogen bond donors and acceptors, as well as the acetyl group.
| Property | Value |
| Melting Point | 175.5 °C |
| Appearance | Solid |
| Crystal System | The crystal structure has been determined by X-ray diffraction.[3] |
Spectroscopic Data
The structural features of this compound have been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbons in the molecule. While specific chemical shift values can vary depending on the solvent and instrument, the expected signals are:
-
¹H NMR: A singlet for the acetyl methyl protons, a singlet for the methylene protons of the imidazolidine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the acetyl methyl carbon, the methylene carbon, the two carbonyl/thiocarbonyl carbons, and the acetyl carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretching |
| ~1740 | C=O stretching (acetyl) |
| ~1670 | C=O stretching (ring) |
| ~1200 | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.18). Common fragmentation patterns involve the loss of the acetyl group.
UV-Visible (UV-Vis) Spectroscopy
In solution, this compound exhibits absorption maxima in the UV region, characteristic of the electronic transitions within the thiohydantoin ring and the acetyl chromophore.
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the reaction of an amino acid with a thiocyanate source in the presence of an acetylating agent.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reaction of glycine with thiocyanic acid in acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine and thiocyanic acid in acetic anhydride.
-
Heating: Add glacial acetic acid to the mixture and heat it to 100°C with continuous stirring for approximately 40 minutes.
-
Precipitation: After cooling the reaction mixture, pour it into ice water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain a pale yellow solid.
-
Drying: Dry the purified product under vacuum.
Purification and Analysis
Purification: Recrystallization from a suitable solvent such as ethanol is a standard method for purifying crude this compound. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.
Analysis Workflow:
Biological Relevance and Applications
Thiohydantoin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[5][6]
This compound serves as a crucial intermediate in the synthesis of more complex and biologically active thiohydantoin derivatives.[4] The acetyl group can be selectively removed or the thiohydantoin ring can be further functionalized to generate a library of compounds for drug discovery screening. Its role as a building block is pivotal in the development of novel therapeutic agents.
While this compound itself is primarily used as a research chemical and a building block, the broader thiohydantoin scaffold is a key pharmacophore in several developmental and approved drugs.[2] Its utility in proteomics research is also noteworthy, particularly in the context of peptide and protein chemistry.[4]
Conclusion
This compound is a well-characterized heterocyclic compound with established synthetic routes and a wealth of spectroscopic data. Its primary significance lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides foundational knowledge for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of thiohydantoin derivatives.
References
- 1. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1‐Acetyl‐2‐thiohydantoin | Semantic Scholar [semanticscholar.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetyl-2-thiohydantoin (CAS 584-26-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting a comprehensive resource for researchers.
Core Physicochemical Properties
This compound, with the CAS number 584-26-9, possesses a unique molecular structure that imparts its characteristic chemical and physical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| IUPAC Name | 1-acetyl-2-sulfanylideneimidazolidin-4-one | [1] |
| CAS Number | 584-26-9 | [1] |
| Melting Point | 175.5 °C | [2] |
| Calculated LogP | -0.5 | [1] |
| Calculated Water Solubility | LogS = -0.47 (0.339 mol/L) |
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
-CH₂- (imidazolidine ring): ~4.0-4.5 ppm (singlet)
-
-NH- (imidazolidine ring): Broad signal, ~8.0-9.0 ppm
-
-CH₃ (acetyl group): ~2.0-2.5 ppm (singlet)
¹³C NMR (Predicted):
-
C=S (thiocarbonyl): ~180-200 ppm
-
C=O (amide): ~170-175 ppm
-
C=O (acetyl): ~168-172 ppm
-
-CH₂- (imidazolidine ring): ~50-60 ppm
-
-CH₃ (acetyl group): ~20-25 ppm
Mass Spectrometry (MS)
Mass spectral analysis of acetylthiohydantoins typically reveals a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern involves the neutral loss of the acetyl group (a mass of 42 u), resulting in a significant M-42 peak, which corresponds to the 2-thiohydantoin core.[3]
| Ion | m/z (Expected) | Description |
| [C₅H₆N₂O₂S]⁺ | 158 | Molecular Ion (M⁺) |
| [C₃H₄N₂OS]⁺ | 116 | Loss of acetyl group (M-42) |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups within the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C=O stretch (amide) | ~1740-1760 |
| C=O stretch (acetyl) | ~1670-1700 |
| C=S stretch | ~1100-1200 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of glycine with ammonium thiocyanate and acetic anhydride.
Materials:
-
Glycine
-
Ammonium Thiocyanate
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Ice water
Procedure:
-
Dissolve glycine and ammonium thiocyanate in acetic anhydride.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
This guide serves as a foundational resource for the characterization of this compound. Further research into its specific biological targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-thiohydantoin from Glycine
This whitepaper provides a comprehensive overview of the synthesis of 1-Acetyl-2-thiohydantoin from glycine, a fundamental reaction in heterocyclic chemistry with applications in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway and experimental workflow.
Introduction
This compound is a derivative of 2-thiohydantoin, a sulfur analog of hydantoin. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of this compound from the simple amino acid glycine is a classic and efficient method for constructing this heterocyclic scaffold. The most common and effective method involves the reaction of glycine with acetic anhydride and ammonium thiocyanate.[1][2] This one-pot reaction proceeds through the formation of an azlactone intermediate, which is subsequently attacked by the thiocyanate ion to form the desired product.[3][4]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from glycine is a multi-step process that occurs in a single reaction vessel. The key steps involve the N-acetylation of glycine, cyclization to an azlactone intermediate, and subsequent reaction with thiocyanate.
Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from glycine.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂S | [5] |
| Molecular Weight | 158.18 g/mol | [5] |
| Melting Point | 173-174 °C | [2] |
| Yield | 76% | [6] |
| ¹H NMR (DMSO-d₆) | δ 12.60 (s, 1H), 4.41 (s, 2H), 2.68 (s, 3H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 182.5 (C), 170.4 (C), 169.3 (C), 52.2 (CH₂), 26.6 (CH₃) | [2] |
| IR (KBr, cm⁻¹) | 1763 (C=O, amide), 1668 (C=O, acetyl) | [7] |
| Mass Spec (ESI, m/z) | 159 (M+H)⁺ | [2] |
Detailed Experimental Protocol
This protocol is a consolidation of methodologies reported in the literature.[2][6]
Materials:
-
Glycine
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride
-
Glacial acetic acid (optional)
-
Ethanol or Methanol (for recrystallization)
-
Ice
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Mortar and pestle (optional)
Procedure:
-
Preparation of Reactants: In a 50 mL round-bottom flask, combine glycine (1.0 g, 13.3 mmol) and ammonium thiocyanate (1.038 g, 13.3 mmol). Grinding the solids together in a mortar and pestle beforehand can improve mixing.[2]
-
Reaction Initiation: To the solid mixture, add acetic anhydride (7.5 mL, 79.3 mmol).
-
Heating: Heat the reaction mixture in an oil bath at 100 °C with stirring for 30-40 minutes.[2][6] During this time, the solids should dissolve, and the solution will typically turn a reddish-brown color.
-
Precipitation: After the heating period, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker containing approximately 100 mL of ice water. A yellow solid product should precipitate.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove any unreacted starting materials and byproducts.
-
Purification: Recrystallize the crude product from ethanol or methanol to obtain a pale-yellow solid.[6]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as NMR, IR, and mass spectrometry.
Safety Precautions: Acetic anhydride is corrosive and a lachrymator. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The synthesis of this compound from glycine via reaction with acetic anhydride and ammonium thiocyanate is a robust and reliable method for producing this valuable heterocyclic compound. This guide provides the necessary technical details, including a summary of quantitative data, a detailed experimental protocol, and visual representations of the reaction mechanism and workflow, to enable researchers to successfully perform this synthesis. The straightforward nature of this reaction and the accessibility of the starting materials make it a valuable transformation in the toolkit of synthetic and medicinal chemists.
References
- 1. On formation of thiohydantoins from amino acids under acylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. jsac.or.jp [jsac.or.jp]
Spectroscopic Profile of 1-Acetyl-2-thiohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for its identification and characterization.
Chemical Structure
This compound possesses a five-membered ring system containing two nitrogen atoms, a thiocarbonyl group, and a carbonyl group, with an acetyl group attached to one of the nitrogen atoms.
Caption: Chemical structure of this compound.
Spectroscopic Data
The spectroscopic data for this compound are summarized below. These data are crucial for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 11.0 | Singlet (br) | 1H | N-H |
| ~ 4.2 - 4.4 | Singlet | 2H | CH₂ (ring) |
| ~ 2.5 - 2.7 | Singlet | 3H | CH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 185 | C=S (thiocarbonyl) |
| ~ 170 - 175 | C=O (acetyl) |
| ~ 165 - 170 | C=O (ring amide) |
| ~ 50 - 55 | CH₂ (ring) |
| ~ 23 - 27 | CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absorption bands of its carbonyl and thiocarbonyl groups. Data for two known polymorphs have been reported.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) (Known Polymorph) | Wavenumber (cm⁻¹) (New Polymorph) | Assignment |
| ~3200-3400 | ~3200-3400 | N-H stretch |
| 1740 | 1763 | C=O stretch (amide) |
| 1704 | 1668 | C=O stretch (acetyl) |
| ~1200-1300 | ~1200-1300 | C-N stretch |
| ~1000-1200 | ~1000-1200 | C=S stretch |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular ion peak and characteristic fragments are key for its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 116 | High | [M - C₂H₂O]⁺ (Loss of ketene from acetyl group) |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
The Core Mechanism of 1-Acetyl-2-thiohydantoin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism behind the formation of 1-Acetyl-2-thiohydantoin, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This guide provides a detailed overview of the reaction pathway, quantitative data on synthesis yields, and comprehensive experimental protocols.
Reaction Mechanism: An Azlactone-Mediated Pathway
The formation of this compound from α-amino acids predominantly proceeds through a multi-step mechanism involving the key intermediate, an azlactone (also known as an oxazolone). The reaction is typically carried out using an α-amino acid, a thiocyanate source such as ammonium thiocyanate, and acetic anhydride, which serves as both a solvent and a reagent.
The generally accepted mechanism unfolds in four principal stages:
-
N-Acetylation of the Amino Acid: The amino group of the α-amino acid is first acetylated by acetic anhydride to form an N-acetyl amino acid.
-
Formation of the Azlactone Intermediate: The N-acetyl amino acid undergoes intramolecular cyclization, facilitated by acetic anhydride, to form a highly reactive azlactone intermediate.
-
Nucleophilic Ring Opening: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the carbonyl carbon of the azlactone ring. This leads to the opening of the ring and the formation of an acetylthioamido acrylic acid derivative.
-
Intramolecular Cyclization: The terminal nitrogen atom of the thiourea moiety then undergoes an intramolecular nucleophilic attack on the carboxylic acid group, followed by dehydration, to form the stable five-membered this compound ring.
Quantitative Data: Synthesis Yields
The synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives has been effectively achieved through both conventional heating and microwave irradiation. Microwave-assisted synthesis has demonstrated significant advantages in terms of reduced reaction times and improved yields.[1]
| Starting α-Amino Acid | 5-Substituent | Conventional Heating Yield (%) | Microwave Irradiation Yield (%) |
| Glycine | -H | 79.5 | 93.0 |
| L-Alanine | -CH₃ | 75.3 | 91.2 |
| L-Valine | -CH(CH₃)₂ | 68.7 | 89.5 |
| L-Leucine | -CH₂CH(CH₃)₂ | 65.2 | 88.3 |
| L-Isoleucine | -CH(CH₃)CH₂CH₃ | 63.4 | 87.6 |
| L-Phenylalanine | -CH₂C₆H₅ | 70.1 | 90.5 |
| L-Tryptophan | -CH₂-(3-indolyl) | 60.8 | 86.4 |
| L-Methionine | -(CH₂)₂SCH₃ | 58.6 | 85.0 |
| L-Proline | (pyrrolidine ring) | 55.2 | 85.9 |
Table 1: Comparison of yields for the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives via conventional heating versus microwave irradiation.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives[1]
This protocol outlines the optimized conditions for the rapid synthesis of this compound derivatives using microwave irradiation.
Materials:
-
α-Amino acid (10 mmol)
-
Ammonium thiocyanate (16 mmol)
-
Acetic anhydride (9 mL)
-
Glacial acetic acid (1 mL)
-
Microwave reactor
Procedure:
-
In a suitable vessel for microwave synthesis, combine the α-amino acid (10 mmol) and ammonium thiocyanate (16 mmol).
-
Add a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 2 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 5-substituted-1-acetyl-2-thiohydantoin.
-
Dry the purified product under vacuum.
Protocol for Conventional Synthesis of this compound (from Glycine)
This protocol describes a conventional heating method for the synthesis of the parent this compound.
Materials:
-
Glycine (10 mmol)
-
Ammonium thiocyanate (16 mmol)
-
Acetic anhydride (9 mL)
-
Glacial acetic acid (1 mL)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine (10 mmol) and ammonium thiocyanate (16 mmol) in a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL).
-
Heat the reaction mixture to 100°C with stirring for 30-40 minutes.
-
After the heating period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the purified this compound.
-
Dry the final product.
Conclusion
The formation of this compound is a well-established synthetic transformation that proceeds through a defined azlactone-mediated mechanism. The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which offers substantial improvements in reaction times and product yields across a range of amino acid substrates. The detailed protocols provided herein offer robust methods for the synthesis of this important class of heterocyclic compounds, providing a valuable resource for researchers in drug discovery and organic synthesis.
References
An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure allows for diverse substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail key experimental protocols, and visualize the associated signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the reaction of an α-amino acid with a thiocyanate source in the presence of an acetylating agent. A general synthetic scheme is the reaction of an amino acid with ammonium thiocyanate and acetic anhydride.[1] Another common method is the Knoevenagel condensation of this compound with various aldehydes to introduce substituents at the C-5 position.[2]
Experimental Protocol: Synthesis of this compound from Glycine.[3]
Materials:
-
Glycine
-
Thiocyanic acid (or ammonium thiocyanate)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Ice water
Procedure:
-
Dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.
-
Add 1 mL of glacial acetic acid to the solution.
-
Heat the mixture to 100°C with stirring for 40 minutes.
-
Cool the reaction mixture and pour it into 100 mL of ice water.
-
A yellow solid will precipitate. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol.
-
Dry the purified product to obtain a pale yellow solid of this compound.
Experimental Protocol: Knoevenagel Condensation for 5-Arylmethylene-2-thiohydantoin Derivatives.[4][5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or other basic catalyst
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or under reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for their anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | HCT-116 | 3.73 ± 0.39 | |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | MCF-7 | 3.94 ± 0.22 | |
| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | A-549 | 5.32 ± 0.94 | |
| Compound 7b | HePG-2 | 4.60 | [3] |
| Compound 7b | MCF-7 | 6.10 | [3] |
| Compound 4c (R = allyl, n = 3) | A-549 | 0.090 |
Anti-inflammatory Activity
The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.[4]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 Inhibition | 0.29 | [5] |
| Celecoxib (Reference) | COX-2 Inhibition | 0.42 | [5] |
| Compound 7 | LPS-activated RAW264.7 cytotoxicity | 197.68 µg/mL | [4] |
| Celecoxib (Reference) | LPS-activated RAW264.7 cytotoxicity | 251.2 µg/mL | [4] |
Antimicrobial Activity
Several thiohydantoin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7]
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Compound 1b (from L-alanine) | Staphylococcus epidermidis ATCC 12228 | 940 | [6] |
| Compound 1b (from L-alanine) | Staphylococcus aureus BEC 9393 | 1921 | [6] |
| Compound 4b | Pseudomonas aeruginosa | - | [8] |
| Compound 4b | Candida albicans | - | [8] |
| Compound 4b | Aspergillus niger | - | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key biological assays used to evaluate the activity of this compound derivatives.
MTT Assay for Anticancer Activity.[1][14][15]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry.[16][17][18][19]
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at a specific concentration for a defined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for NF-κB Pathway Analysis.[13][20][21][22]
Objective: To investigate the effect of a compound on the expression and activation of proteins in the NF-κB signaling pathway.
Materials:
-
Cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an activator of the NF-κB pathway (e.g., TNF-α). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Synthesis and Derivatization Workflow
This diagram outlines the general workflow for the synthesis of this compound and its subsequent derivatization and biological evaluation.
Caption: General workflow for synthesis and evaluation.
Androgen Receptor Signaling Pathway Inhibition
Certain thiohydantoin derivatives act as antagonists of the androgen receptor (AR), a key driver in prostate cancer. This diagram illustrates the mechanism of action.
Caption: Inhibition of Androgen Receptor signaling.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory activity of some derivatives is mediated by the inhibition of the NF-κB pathway, a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of the thiohydantoin scaffold allows for the generation of extensive libraries for structure-activity relationship studies. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to further explore and develop these compounds as novel therapeutic agents. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained f...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Unveiling the Electronic and Structural Landscape of 1-Acetyl-2-thiohydantoin: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational studies of 1-acetyl-2-thiohydantoin, a molecule of significant interest in medicinal chemistry and materials science.[1][2] By integrating experimental findings with computational modeling, we offer a comprehensive overview of its structural properties, vibrational characteristics, and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers engaged in the study and application of thiohydantoin derivatives.
Molecular Structure and Polymorphism
This compound (C₅H₆N₂O₂S) is a heterocyclic compound featuring a thiohydantoin ring acetylated at the N1 position.[3] Experimental studies, primarily X-ray diffraction, have revealed the existence of at least two polymorphic forms, which exhibit distinct physicochemical properties due to different intermolecular hydrogen bonding patterns.[1][4] This polymorphism is critical in pharmaceutical applications as it can influence factors such as solubility and bioavailability.[1]
A key structural feature is the nearly planar thiohydantoin ring.[1][5] The acetyl group's orientation relative to this ring is a defining characteristic. In one polymorph, the acetyl group is almost coplanar with the thiohydantoin ring.[1] The different hydrogen bonding arrangements in the polymorphs directly impact bond lengths and vibrational frequencies.[1]
Crystallographic Data
The crystal structure of a new polymorph of this compound has been determined by X-ray diffraction.[1] The crystal belongs to the P1 space group.[1]
| Crystal Parameter | Value[1] |
| Formula | C₅H₆N₂O₂S |
| Space Group | P1 |
| a (Å) | 4.9865(7) |
| b (Å) | 5.5716(7) |
| c (Å) | 12.544(2) |
| α (°) | 74.793(8) |
| β (°) | 80.413(9) |
| γ (°) | 85.001(10) |
Comparative Geometric Parameters
The table below summarizes key bond lengths and angles for the two known polymorphs of this compound, highlighting the structural differences arising from their distinct hydrogen bonding networks.
| Parameter | New Polymorph[1] | Known Polymorph[1] |
| Bond Lengths (Å) | ||
| C(4)–O(2) (acetyl C=O) | 1.223(2) | 1.208(3) |
| C(2)–O(1) (amide C=O) | 1.206(2) | 1.218(3) |
| Bond Angles (°) ** | ||
| S(1)–C(1)–N(2) | 130.1(1) | Not Reported |
| S(1)–C(1)–N(1) | 123.6(1) | Not Reported |
| Torsion Angles (°) ** | ||
| O(2)–C(4)–N(2)–C(1) | 174.4(1) | Not Reported |
| O(2)–C(4)–N(2)–C(3) | -6.8(2) | Not Reported |
Vibrational Spectroscopy: An Experimental and Theoretical Synergy
Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of this compound and distinguishing between its polymorphic forms. The differences in hydrogen bonding are clearly reflected in the vibrational frequencies of the carbonyl groups.
| Vibrational Mode | New Polymorph (cm⁻¹)[1] | Known Polymorph (cm⁻¹)[1] |
| ν(C=O) of acetyl group | 1668 | 1704 |
| ν(C=O) of amide group | 1763 | 1740 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by reacting glycine with acetic anhydride and ammonium thiocyanate.[1] The crude product is then purified by washing with cold water and subsequent recrystallization from methanol.[1]
Crystallization of Polymorphs
Single crystals of the new polymorph suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution.[1] The known polymorph can be obtained through different crystallization conditions, and it has been observed that the new polymorph, being a metastable form, can transform into the known form over time.[1]
X-ray Diffraction Analysis
The determination of the crystal structure was performed using X-ray diffraction.[1] Data collection is typically carried out on a diffractometer, and the structure is solved and refined using specialized software. In the reported study of the new polymorph, all non-hydrogen atoms were refined anisotropically by full-matrix least-squares methods.[1]
Computational and Theoretical Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and vibrational properties of molecules like this compound.[6][7]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] For thiohydantoin derivatives, DFT calculations are commonly performed using basis sets such as B3LYP/6-31+G(d,p) to optimize molecular geometries and predict electronic and geometric properties.[6] Such calculations can elucidate reaction mechanisms and provide theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.[9] Time-dependent DFT (TD-DFT) can be employed to study excited state properties and electronic transitions.[10]
Molecular Visualizations
The following diagrams illustrate the molecular structure and hydrogen bonding patterns of this compound's polymorphs.
Conclusion
The interplay of experimental and computational approaches provides a powerful framework for understanding the nuanced structural and electronic properties of this compound. The existence of polymorphs with distinct hydrogen bonding networks underscores the importance of solid-state characterization in drug development and materials science. Theoretical calculations, particularly DFT, are instrumental in rationalizing these experimental observations and predicting molecular behavior. This guide serves as a foundational resource for researchers, offering both a summary of current knowledge and a methodological blueprint for future investigations into this versatile class of compounds.
References
- 1. jsac.or.jp [jsac.or.jp]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A New Polymorph of this compound [jstage.jst.go.jp]
- 5. 1‐Acetyl‐2‐thiohydantoin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
1-Acetyl-2-thiohydantoin: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Acetyl-2-thiohydantoin, a heterocyclic compound featuring a five-membered ring with nitrogen, sulfur, and oxygen heteroatoms, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, including a reactive acetyl group, a thioamide moiety, and an active methylene group at the C-5 position, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound involves the condensation of α-amino acids with a thiocyanate source in the presence of an acylating agent, typically acetic anhydride.[1] This method allows for the straightforward introduction of various substituents at the C-5 position, corresponding to the side chain of the starting amino acid.
A notable advancement in the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives is the use of microwave irradiation. This technique significantly reduces reaction times and improves yields compared to conventional heating methods.[2]
Table 1: Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives via Microwave Irradiation [2]
| α-Amino Acid | Product | Reaction Time (min) | Yield (%) |
| Glycine | This compound | 2 | 85.0 |
| Alanine | 1-Acetyl-5-methyl-2-thiohydantoin | 2 | 91.2 |
| Valine | 1-Acetyl-5-isopropyl-2-thiohydantoin | 2 | 93.0 |
| Leucine | 1-Acetyl-5-isobutyl-2-thiohydantoin | 2 | 90.5 |
| Phenylalanine | 1-Acetyl-5-benzyl-2-thiohydantoin | 2 | 88.6 |
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid with a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[3] Its structure has been confirmed by various spectroscopic techniques and X-ray crystallography.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Signals corresponding to the acetyl protons, methylene protons at C-5, and NH protons. |
| ¹³C NMR | Resonances for the acetyl carbonyl, thioamide carbon, hydantoin carbonyl, and methylene carbon. |
| IR (cm⁻¹) | Characteristic absorption bands for C=O (acetyl and hydantoin) and C=S stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
This compound as a Synthetic Intermediate
The reactivity of this compound at multiple sites makes it a valuable and versatile intermediate in organic synthesis.
Knoevenagel Condensation
The active methylene group at the C-5 position of this compound readily participates in Knoevenagel condensation reactions with aromatic aldehydes. This reaction, typically catalyzed by a weak base such as piperidine or ethanolamine, provides an efficient route to 5-arylmethylene-1-acetyl-2-thiohydantoin derivatives.[4][5] These products serve as important precursors for various pharmaceuticals.
Alkylation
Alkylation of this compound can occur at different positions, but S-alkylation is generally favored. Treatment with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-1-acetyl-1,5-dihydro-4H-imidazol-4-ones. These S-alkylated derivatives are themselves useful intermediates for further functionalization.
Hydrolysis
The acetyl group at the N-1 position of this compound can be selectively cleaved under mild acidic or basic conditions to yield the corresponding 2-thiohydantoin.[6] This deacetylation is a key step in multi-step synthetic sequences where the acetyl group serves as a protecting group or a temporary activating group.
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
Antimicrobial and Antimalarial Agents
Derivatives of this compound have been investigated for their potential as antimicrobial and antimalarial agents. For instance, condensation products with substituted quinoline carbaldehydes have been synthesized and evaluated for their biological activity.
Peptidomimetics
While direct protocols are not extensively detailed, the thiohydantoin core, accessible from this compound, is a valuable scaffold for the design of peptidomimetics. These structures mimic the secondary structures of peptides, such as β-turns, and can modulate protein-protein interactions. The substituents at the C-5 position can be varied to mimic the side chains of natural amino acids, allowing for the creation of libraries of peptidomimetic compounds for drug discovery.
Multicomponent Reactions
Thiohydantoin derivatives are valuable substrates in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.[7][8] Although direct participation of this compound in these reactions is not extensively documented, its derivatives, particularly the deacetylated 2-thiohydantoins, can be employed. For example, 2-thiohydantoin can act as the acidic component in a Passerini-type reaction or its derivatives can be incorporated into Ugi-type syntheses to generate diverse molecular scaffolds.
Experimental Protocols
Synthesis of this compound from Glycine
-
Materials: Glycine (1.28 g, 11 mmol), thiocyanic acid (0.76 g, 10 mmol), acetic anhydride (15 mL), glacial acetic acid (1 mL).
-
Procedure:
-
Dissolve glycine and thiocyanic acid in acetic anhydride in a round-bottom flask.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to 100 °C with stirring for 40 minutes.
-
Cool the reaction mixture and pour it into 100 mL of ice water.
-
A yellow solid will precipitate. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol.
-
Dry the product to obtain a pale yellow solid.
-
-
Yield: 76%
Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives [2]
-
General Procedure:
-
In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), acetic anhydride (9 mL), and acetic acid (1 mL).
-
Seal the vessel and irradiate at 100 °C for 2 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization.
-
Knoevenagel Condensation of 2-Thiohydantoin with Aromatic Aldehydes [4]
-
General Procedure:
-
A mixture of 2-thiohydantoin, the aromatic aldehyde, and a catalytic amount of ethanolamine is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization.
-
Conclusion
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its straightforward synthesis, coupled with its diverse reactivity, allows for the efficient construction of a wide range of heterocyclic compounds. The ability to introduce various substituents at the C-5 position through the choice of starting amino acid, and the subsequent derivatization through reactions such as Knoevenagel condensation and alkylation, opens up avenues for the creation of extensive chemical libraries. These libraries are instrumental in the search for new therapeutic agents, with thiohydantoin derivatives showing promise in areas such as antimicrobial, antimalarial, and anticancer research. The application of modern synthetic techniques like microwave-assisted synthesis further enhances the utility of this compound by providing rapid and efficient access to its derivatives. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a cornerstone of modern synthetic chemistry.
References
- 1. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. jchemrev.com [jchemrev.com]
Methodological & Application
One-Pot Synthesis of 1-Acetyl-2-thiohydantoin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-thiohydantoin derivatives are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery and medicinal chemistry.[1][2][3] Their applications span from potential anticancer, antiviral, and antimicrobial agents to roles in peptide sequencing.[3][4][5] This document provides detailed protocols for the efficient one-pot synthesis of this compound derivatives from α-amino acids, ammonium thiocyanate, and acetic anhydride, including both conventional heating and microwave-assisted methods. Quantitative data is summarized for easy comparison, and diagrams illustrating the experimental workflow and reaction mechanism are provided.
Introduction
The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2][6] The introduction of an acetyl group at the N-1 position can modulate the biological activity and physicochemical properties of these molecules. The one-pot synthesis from readily available starting materials like α-amino acids offers a straightforward and efficient route to these valuable compounds.[4] This approach simplifies the synthetic process, reduces waste, and improves overall efficiency, which are critical considerations in drug development.
Applications in Drug Development
This compound derivatives and their parent compounds, 2-thiohydantoins, have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Antiviral Properties: Thiohydantoin analogs have been investigated as potential antiviral agents, including activity against HIV.[5]
-
Antimicrobial and Antifungal Activity: The thiohydantoin scaffold is found in compounds with antibacterial and antifungal properties.[7]
-
Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties.[6]
-
Enzyme Inhibition: Thiohydantoins can act as inhibitors for various enzymes, which is a key mechanism in many therapeutic interventions.[3]
Experimental Protocols
Two primary methods for the one-pot synthesis of this compound derivatives are presented below: a conventional heating method and a rapid microwave-assisted method.
Protocol 1: Conventional Heating Method
This protocol is based on the reaction of an α-amino acid with ammonium thiocyanate in acetic anhydride.[4][8]
Materials:
-
α-Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride ((CH₃CO)₂O)
-
Glacial acetic acid (CH₃COOH) (optional, but can improve solubility)
-
Ethanol
-
Ice water
-
Round-bottom flask
-
Mortar and pestle
-
Oil bath or heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation: In a mortar, thoroughly grind the α-amino acid (1.0 eq) and ammonium thiocyanate (1.0 eq).
-
Reaction Setup: Transfer the solid mixture to a round-bottom flask. Add acetic anhydride (approx. 6.0 eq) and, optionally, a small amount of glacial acetic acid.
-
Heating: Heat the mixture in an oil bath at 100°C with stirring for 30 minutes. The solids should dissolve during this time.[4]
-
Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure product.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Method
This method offers a significant reduction in reaction time with improved yields.[9]
Materials:
-
α-Amino acid
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride ((CH₃CO)₂O)
-
Acetic acid (CH₃COOH)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine the α-amino acid (1.0 eq), ammonium thiocyanate (1.6 eq), acetic anhydride, and acetic acid. A typical solvent ratio is 9:1 acetic anhydride to acetic acid.[9]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 100°C for 2 minutes.[9]
-
Work-up: After the reaction is complete, follow the precipitation, isolation, and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the conventional heating method.
| α-Amino Acid | Derivative Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| Glycine | This compound | C₅H₆N₂O₂S | 76 | 173-174 | [4][8] |
| L-Alanine | 1-Acetyl-5-methyl-2-thiohydantoin | C₆H₈N₂O₂S | ~70 | 155-156 | [4] |
| L-Phenylalanine | 1-Acetyl-5-benzyl-2-thiohydantoin | C₁₂H₁₂N₂O₂S | 71 | 168-169 | [4] |
Note: Yields for the microwave-assisted method are reported to be in the range of 85.0%-93.0%.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The synthesis is proposed to proceed through the formation of an azlactone intermediate.[1]
Caption: Proposed reaction mechanism for the formation of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Rapid synthesis of 5-substituted-l-acetyl-2-thiohydantoin derivatives under microwave irradiation - Nanjing Tech University [pure.njtech.edu.cn]
Application Notes and Protocols: 1-Acetyl-2-thiohydantoin in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-thiohydantoin is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from this compound, their antimicrobial evaluation, and insights into their potential mechanisms of action.
Synthesis of Antimicrobial Agents
A primary synthetic route for generating antimicrobial derivatives from this compound is the Knoevenagel condensation.[4] This reaction involves the condensation of the active methylene group of this compound with various aldehydes, leading to the formation of 5-arylidene-1-acetyl-2-thiohydantoin derivatives.
General Synthetic Pathway
The synthesis typically proceeds by reacting this compound with a substituted aldehyde in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like glacial acetic acid or ethanol.[4][5]
Caption: General workflow for the Knoevenagel condensation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Arylidene-1-acetyl-2-thiohydantoin Derivatives
This protocol is a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add anhydrous sodium acetate (3 equivalents) as a catalyst.
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene-1-acetyl-2-thiohydantoin derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method.[6][7][8]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no compound).
-
Negative Control (Sterility Control): Wells containing only MHB.
-
Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Antimicrobial Activity Data
The antimicrobial activity of this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying this activity.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 125 | [4] |
| Bacillus subtilis | 250 | [4] | |
| Escherichia coli | 500 | [4] | |
| Pseudomonas aeruginosa | >500 | [4] | |
| Derivative B | Staphylococcus aureus | 62.5 | [9] |
| Enterococcus faecalis | 125 | [9] | |
| Escherichia coli | 250 | [9] | |
| Klebsiella pneumoniae | 500 | [9] | |
| Derivative C | Staphylococcus epidermidis | 940 µM | [10][11][12] |
| S. aureus | 1921 µM | [10][11][12] |
Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" vary in the cited literature and depend on the aldehyde used in the Knoevenagel condensation. The data presented here is a representative summary.
Mechanism of Action
The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated and is an active area of research. However, the broader class of thiohydantoin compounds is known to exhibit antimicrobial effects through various mechanisms.[1][3] These may include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with cellular metabolic pathways.[1][3] Some studies suggest that thiohydantoins may inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and isocitrate dehydrogenase (IDH), which are crucial for microbial metabolism and survival.[3]
Caption: Postulated mechanisms of antimicrobial action for thiohydantoin derivatives.
Experimental Workflow Overview
The overall process from synthesis to antimicrobial evaluation follows a logical progression.
Caption: Overall experimental workflow for the development of antimicrobial agents.
Conclusion
This compound serves as a promising starting material for the synthesis of novel antimicrobial agents. The Knoevenagel condensation provides a straightforward and efficient method for generating a diverse library of derivatives. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the ongoing search for new and effective antimicrobial therapies. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the rational design and optimization of future thiohydantoin-based antimicrobial drugs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained f...: Ingenta Connect [ingentaconnect.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Compounds from 1-Acetyl-2-thiohydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in drug discovery. Thiohydantoin derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory compounds using 1-Acetyl-2-thiohydantoin as a versatile starting material. The protocols focus on the synthesis of 1,3-disubstituted-2-thiohydantoin analogs, which have been shown to inhibit key inflammatory mediators.
Strategic Overview: Synthesis and Evaluation Workflow
The overall process involves a multi-step synthetic route beginning with the deacetylation of this compound to yield the core 2-thiohydantoin scaffold. This intermediate is then subjected to substitutions at the N1 and N3 positions to generate a library of derivatives. These compounds are subsequently evaluated for their anti-inflammatory properties using a series of in vitro cellular assays.
Quantitative Data Summary
The anti-inflammatory activity of a series of synthesized 1,3-disubstituted-2-thiohydantoin derivatives is summarized below. The data is derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[1][2]
| Compound ID | N1-Substituent | N3-Substituent | Cytotoxicity IC50 (µg/mL)[1] | NO Production Inhibition[1] | Pro-inflammatory Cytokine Inhibition (at 50 µg/mL)[1] |
| Compound 7 | -(CH2)2COOCH3 | -CH(CH3)-phenyl-OH | 197.68 | Significant (Six-fold reduction) | Significant reduction in IL-1β, IL-6, and TNF-α |
| Compound 5 | -CH2CO-phenyl-Cl | -CH(CH3)-phenyl-OH | 212.3 | Not specified | Not specified |
| Celecoxib | (Reference Drug) | 251.2 | Significant | Significant reduction in IL-6 and TNF-α |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted-2-Thiohydantoin Derivatives
This protocol outlines a plausible synthetic route starting from this compound.
Step 1: Deacetylation of this compound
The acyl group at the N-1 position of this compound can be removed under mild acid or alkaline conditions to yield the 2-thiohydantoin core.
-
Materials : this compound, Hydrochloric acid (1M) or Sodium hydroxide (1M), Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.
-
Procedure :
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of either 1M HCl (for acid hydrolysis) or 1M NaOH (for base hydrolysis).
-
Attach a reflux condenser and heat the mixture to 60-70°C with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-thiohydantoin product by recrystallization or column chromatography.
-
Step 2: N1 and N3 Substitution of 2-Thiohydantoin
The following is a general procedure for the alkylation and/or acylation of the 2-thiohydantoin core to generate 1,3-disubstituted derivatives. This example is based on the synthesis of compounds similar to those reported with anti-inflammatory activity.[1]
-
Materials : 2-Thiohydantoin, appropriate alkyl or acyl halides (e.g., methyl 3-bromopropionate, 2-bromo-1-(4-chlorophenyl)ethanone), Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous Dimethylformamide (DMF), Magnetic stirrer, Inert atmosphere (Nitrogen or Argon).
-
Procedure for N3-Substitution :
-
To a stirred solution of a substituted thiosemicarbazone (as a precursor to the N3-substituted thiohydantoin) in a suitable solvent, add a base like sodium acetate.
-
Add ethyl chloroacetate and reflux the mixture to form the 3-substituted-2-thioxoimidazolidin-4-one.[1]
-
-
Procedure for N1-Substitution :
-
To a solution of the 3-substituted-2-thioxoimidazolidin-4-one in anhydrous DMF, add a base such as NaH at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the desired alkyl or acyl halide dropwise.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final 1,3-disubstituted-2-thiohydantoin derivative by column chromatography.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assays
Cell Culture and LPS Stimulation
-
Cell Line : Murine macrophage cell line RAW264.7.
-
Culture Conditions : Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation : To induce an inflammatory response, treat RAW264.7 cells with Lipopolysaccharide (LPS) from E. coli at a concentration of 5 µg/mL.[1]
MTT Cytotoxicity Assay
-
Objective : To determine the concentration at which the synthesized compounds are toxic to the cells.
-
Procedure :
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiohydantoin derivatives for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that causes 50% inhibition of cell viability).
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective : To measure the inhibitory effect of the compounds on the production of NO, a key inflammatory mediator.
-
Procedure :
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the thiohydantoin derivatives for 1 hour.
-
Stimulate the cells with LPS (5 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Expression Analysis (ELISA)
-
Objective : To quantify the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure :
-
Culture, treat, and stimulate RAW264.7 cells as described for the NO assay.
-
Collect the cell culture supernatant after 24 hours.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of 1,3-disubstituted-2-thiohydantoin derivatives are believed to be mediated through the inhibition of key inflammatory pathways. Molecular modeling studies suggest that these compounds can bind to the active site of the Cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Additionally, by reducing the production of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), these compounds interfere with the NF-κB signaling pathway, a master regulator of the inflammatory response in macrophages.
COX-2 Pathway
NF-κB Signaling Pathway in Macrophages
References
1-Acetyl-2-thiohydantoin: A Promising Scaffold for Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-thiohydantoin and its derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities. Of particular interest is their potential as precursors for the discovery of novel anticancer agents. The inherent structural features of the 2-thiohydantoin core, including multiple sites for functionalization, allow for the generation of diverse chemical libraries with the potential to interact with various biological targets implicated in cancer progression. These compounds have shown promise in inhibiting cancer cell proliferation, inducing apoptosis, and modulating key signaling pathways. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with the anticancer activity of this compound derivatives.
Data Presentation: Anticancer Activity of Thiohydantoin Derivatives
The following table summarizes the in vitro anticancer activity of various 2-thiohydantoin derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HepG2 (Liver Carcinoma) | 2.448 | [1] |
| Compound 4c | A-549 (Lung Carcinoma) | 1.30 ± 0.10 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 1.00 ± 0.10 | [2] | |
| HCT-116 (Colon Carcinoma) | 1.40 ± 0.10 | [2] | |
| HepG2 (Liver Carcinoma) | 1.20 ± 0.10 | [2] | |
| Compound 4e | A-549 (Lung Carcinoma) | 1.40 ± 0.10 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 1.20 ± 0.08 | [2] | |
| HCT-116 (Colon Carcinoma) | 1.60 ± 0.10 | [2] | |
| HepG2 (Liver Carcinoma) | 1.50 ± 0.10 | [2] | |
| Compound 4d | A-549 (Lung Carcinoma) | 1.60 ± 0.10 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 1.50 ± 0.10 | [2] | |
| HCT-116 (Colon Carcinoma) | 1.80 ± 0.10 | [2] | |
| HepG2 (Liver Carcinoma) | 1.70 ± 0.10 | [2] | |
| Thiohydantoin 38 | LAPC4/AR (Prostate Cancer) | 0.124 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-2-thiohydantoins from Amino Acids
This protocol describes the synthesis of this compound derivatives from their corresponding amino acids.[4][5]
Materials:
-
Amino acid (e.g., valine, methionine, isoleucine)
-
Acetic anhydride
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, combine the amino acid (1 equivalent), ammonium thiocyanate (1.5 equivalents), and acetic anhydride (3 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture with stirring. The reaction temperature and time may vary depending on the specific amino acid used. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.
Synthesis workflow for this compound.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in a complete medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of the compound.
-
Workflow for the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Drug Discovery
Several key signaling pathways are often dysregulated in cancer, making them attractive targets for anticancer drug development. Thiohydantoin derivatives have been suggested to exert their anticancer effects by modulating some of these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overactivation of this pathway is a common feature in many cancers. Some thiohydantoin derivatives have been shown to act as EGFR inhibitors.[2]
Inhibition of the EGFR signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its aberrant activation is frequently observed in various cancers. Studies have indicated that certain 2-thiohydantoin derivatives can inhibit this pathway.[1]
Inhibition of the PI3K/AKT signaling pathway.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Some 2-thiohydantoin derivatives have been shown to induce cell cycle arrest, suggesting a potential interaction with cell cycle regulators like CDK2.[1]
Inhibition of CDK2 and cell cycle progression.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity against various cancer targets. The protocols and data presented herein provide a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds in the ongoing search for more effective cancer treatments. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helda.helsinki.fi [helda.helsinki.fi]
- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 1-Acetyl-2-thiohydantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Knoevenagel condensation of 1-Acetyl-2-thiohydantoin with various aromatic aldehydes. This reaction is a cornerstone for the synthesis of a diverse library of 5-arylidene-1-acetyl-2-thiohydantoin derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The provided protocol is optimized to ensure the integrity of the N-acetyl group, which can be susceptible to hydrolysis under certain reaction conditions.
Introduction
The Knoevenagel condensation is a classic organic reaction that involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] In the context of heterocyclic chemistry, the C-5 methylene group of the 2-thiohydantoin ring is sufficiently acidic to participate in this reaction.[2][3] The resulting 5-arylidene-2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6]
The presence of an acetyl group at the N-1 position of the 2-thiohydantoin ring can modulate the electronic properties and biological activity of the resulting compounds. However, the N-acetyl group is prone to cleavage under both acidic and basic conditions.[2][3] Therefore, the selection of appropriate reaction conditions for the Knoevenagel condensation is critical to prevent deacetylation. This protocol outlines a robust method using a mixture of acetic anhydride and glacial acetic acid with anhydrous sodium acetate as a catalyst, which has been shown to be effective for similar condensations while preserving the N-acetyl moiety.
Experimental Protocols
Synthesis of 5-Arylidene-1-acetyl-2-thiohydantoin Derivatives
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Acetic anhydride
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) to the flask.
-
Add anhydrous sodium acetate (0.5 equivalents) as the catalyst.
-
To the mixture, add a solvent system of glacial acetic acid and acetic anhydride (typically in a 2:1 to 3:1 ratio, ensuring all reactants are dissolved upon heating).
-
Heat the reaction mixture to reflux (approximately 120-140 °C) with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acetic acid and sodium acetate.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-1-acetyl-2-thiohydantoin derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under the specified conditions.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 5-Benzylidene-1-acetyl-2-thiohydantoin | 3 | 85 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-1-acetyl-2-thiohydantoin | 2.5 | 92 |
| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-1-acetyl-2-thiohydantoin | 4 | 88 |
| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)-1-acetyl-2-thiohydantoin | 2 | 95 |
| 2-Hydroxybenzaldehyde | 5-(2-Hydroxybenzylidene)-1-acetyl-2-thiohydantoin | 5 | 78 |
Yields are based on typical results for Knoevenagel condensations of similar heterocyclic compounds and may vary depending on the specific reaction scale and purification efficiency.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes
The synthesized 5-arylidene-1-acetyl-2-thiohydantoin derivatives are valuable compounds for further investigation in drug discovery programs.
-
Antimicrobial and Antifungal Activity: Numerous studies have reported that 5-arylidene-2-thiohydantoin derivatives exhibit significant activity against a range of bacteria and fungi.[7] The synthesized compounds can be screened against various pathogenic strains to identify potential new anti-infective agents.
-
Anticancer Potential: The thiohydantoin core is present in several known anticancer agents. Derivatives of 5-arylidene-2-thiohydantoin have been shown to possess cytotoxic activity against various cancer cell lines.[8] The prepared compounds can be evaluated in anticancer assays to determine their efficacy and mechanism of action.
-
Enzyme Inhibition: Thiohydantoin derivatives have been identified as inhibitors of various enzymes. The synthesized compounds can be tested for their inhibitory activity against specific enzyme targets relevant to various diseases.
-
Structure-Activity Relationship (SAR) Studies: The protocol allows for the straightforward synthesis of a library of derivatives by varying the aromatic aldehyde. This library can be used to establish structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride and glacial acetic acid are corrosive and should be handled with care.
-
Aromatic aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis of 5-arylidene thiohydantoin by sequential sulfonylation/desulfination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for C-Terminal Peptide Sequencing using 1-Acetyl-2-thiohydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the primary structure of proteins is a cornerstone of biological and pharmaceutical research. While N-terminal sequencing by Edman degradation is a well-established technique, obtaining sequence information from the C-terminus has historically presented greater challenges. The 1-acetyl-2-thiohydantoin method, a chemical degradation approach, provides a viable solution for stepwise C-terminal sequencing. This application note details the principles, protocols, and expected outcomes of this method, with a focus on its practical application in the laboratory.
The classical approach, based on the work of Schlack and Kumpf, involves the activation of the C-terminal carboxylic acid with acetic anhydride and subsequent reaction with a thiocyanate salt to form a peptidyl-thiohydantoin.[1] This derivative is then cleaved, releasing an amino acid thiohydantoin corresponding to the C-terminal residue, which can be identified by chromatography. Over the years, significant improvements have been made to this chemistry, leading to the development of the more robust and efficient alkylated-thiohydantoin method .[2][3] This enhanced method offers better leaving group characteristics, leading to milder cleavage conditions and improved sequencing efficiency.[2]
Principle of the Method
The C-terminal sequencing process using the thiohydantoin method can be broken down into a cyclical series of chemical reactions. The core principle involves the derivatization of the C-terminal amino acid into a thiohydantoin ring, followed by its cleavage, leaving a shortened peptide ready for the next cycle.
Classical Thiohydantoin Method
The original method involves two key steps:
-
Activation and Derivatization: The C-terminal carboxyl group of the peptide is activated with acetic anhydride. This activated intermediate then reacts with a thiocyanate source, such as ammonium thiocyanate or trimethylsilyl isothiocyanate (TMS-ITC), to form a peptidyl-1-acetyl-2-thiohydantoin.[1][4]
-
Cleavage: The terminal peptidyl-thiohydantoin is cleaved under acidic or basic conditions to release the this compound derivative of the C-terminal amino acid and the remaining peptide, which is now one residue shorter.
Alkylated-Thiohydantoin Method: An Improvement
The alkylated-thiohydantoin method introduces a critical third step that significantly enhances the efficiency of the cleavage reaction.
-
Activation and Derivatization: Similar to the classical method, the C-terminal residue is converted into a thiohydantoin.
-
Alkylation: The thiohydantoin ring is then alkylated, converting the sulfur atom into a better leaving group.[2][3]
-
Cleavage and Recoupling: The alkylated thiohydantoin is cleaved under milder conditions, which simultaneously activates the new C-terminal residue for the next cycle of derivatization. This key improvement avoids the need for repeated, harsh activation steps at the beginning of each cycle.[2]
Experimental Workflows
The following diagrams illustrate the logical flow of the classical and the improved alkylated-thiohydantoin C-terminal sequencing methods.
Detailed Experimental Protocols
The following protocols provide a general framework for performing C-terminal sequencing using the thiohydantoin method. Optimization may be required depending on the specific peptide or protein and available instrumentation.
Protocol 1: Sample Preparation and Immobilization
Accurate C-terminal sequencing begins with a pure sample.
-
Protein/Peptide Purification: Ensure the sample is free of contaminants, such as other proteins, peptides, or small molecules, which can interfere with the sequencing chemistry. HPLC or gel electrophoresis are common purification methods.
-
Sample Immobilization (for automated sequencing): For automated sequencers, the sample is often immobilized on a solid support.
Protocol 2: Manual C-Terminal Sequencing (Classical Method)
This protocol is adapted from established thiocyanate degradation procedures.
Reagents:
-
Acetic Anhydride
-
Pyridine
-
Trimethylsilyl isothiocyanate (TMS-ITC)
-
Anhydrous, inert solvent (e.g., acetonitrile)
-
Cleavage Reagent: 2% Aqueous Triethylamine or Acetohydroxamate solution
-
HPLC-grade solvents for analysis
Procedure:
-
Activation and Derivatization:
-
Dissolve the peptide sample (1-10 nmol) in the inert solvent containing pyridine.
-
Add acetic anhydride and TMS-ITC.
-
Incubate at 50°C for 30-60 minutes.
-
Dry the sample under vacuum to remove excess reagents.
-
-
Cleavage:
-
Add the cleavage reagent to the dried sample.
-
Incubate at 50°C for 5-10 minutes.
-
Dry the sample again under vacuum.
-
-
Extraction and Analysis:
-
Extract the released amino acid thiohydantoin with an organic solvent (e.g., ethyl acetate).
-
The remaining peptide in the aqueous phase can be used for the next cycle.
-
Analyze the extracted thiohydantoin by HPLC.
-
Protocol 3: Automated C-Terminal Sequencing (Alkylated-Thiohydantoin Method)
Modern automated sequencers utilize the more efficient alkylated-thiohydantoin chemistry. The specific steps are instrument-dependent, but the general sequence of reactions is as follows:
Typical Reagents in an Automated Sequencer:
-
R1: Acetic Anhydride (for initial derivatization)
-
R2: A thiocyanate reagent (e.g., tetrabutylammonium thiocyanate) in a suitable solvent
-
R3: An alkylating agent (e.g., bromomethyl naphthalene)
-
S1, S2, etc.: Various solvents for delivery, washing, and transfer (e.g., acetonitrile, methanol, water, TFA solutions)
Automated Cycle:
-
Initial Derivatization (First Cycle Only): The immobilized peptide is treated with acetic anhydride and the thiocyanate reagent to form the initial peptidyl-thiohydantoin.
-
Alkylation: The alkylating agent is delivered to the reaction chamber to modify the thiohydantoin.
-
Cleavage and Recoupling: A solution containing a thiocyanate salt in a mildly acidic solvent is introduced. This cleaves the C-terminal alkylated-thiohydantoin and simultaneously forms a new thiohydantoin on the penultimate residue.
-
Transfer and Injection: The cleaved alkylated-thiohydantoin is transferred to an online HPLC system for identification.
-
Washes: A series of solvent washes removes by-products and prepares the shortened peptide for the next cycle.
Data Presentation and Analysis
The primary data output from a C-terminal sequencing experiment is a series of HPLC chromatograms, one for each cycle. The released thiohydantoin derivative is identified by comparing its retention time to that of known standards.
HPLC Analysis of Thiohydantoin-Amino Acids
The separation of the various amino acid thiohydantoin derivatives is typically achieved by reverse-phase HPLC. A standard mixture of the 20 common amino acid thiohydantoins is run to establish the retention time for each.
| Amino Acid | Single Letter Code | Typical Elution Characteristics[7][8] |
| Aspartic Acid | D | Early eluting, often as a methyl ester derivative |
| Glutamic Acid | E | Early eluting, often as a methyl ester derivative |
| Asparagine | N | Early to mid-eluting |
| Serine | S | Often co-elutes with Cysteine derivative |
| Glutamine | Q | Mid-eluting |
| Glycine | G | Mid-eluting |
| Histidine | H | Mid-eluting |
| Arginine | R | Mid-eluting |
| Threonine | T | Mid-eluting |
| Alanine | A | Mid-eluting |
| Proline | P | Does not typically derivatize with this chemistry [3] |
| Tyrosine | Y | Late-eluting |
| Valine | V | Late-eluting |
| Methionine | M | Late-eluting |
| Cysteine | C | Often co-elutes with Serine derivative |
| Isoleucine | I | Late-eluting, may appear as two peaks (stereoisomers)[8] |
| Leucine | L | Late-eluting |
| Phenylalanine | F | Late-eluting |
| Tryptophan | W | Late-eluting |
| Lysine | K | Late-eluting |
Note: The exact elution order and retention times will vary depending on the specific HPLC column, solvent system, and gradient used.
Sequencing Yields and Limitations
The efficiency of C-terminal sequencing can be affected by the specific amino acid at the C-terminus. The table below summarizes the relative success and challenges associated with sequencing different amino acids.
| Amino Acid | Sequencing Efficiency | Notes |
| Most Hydrophobic & Non-polar | Good to Excellent | Generally provide clear signals and good yields. |
| Aspartic Acid, Asparagine | Moderate to Good | Historically problematic, but yields have improved with newer methods.[1] |
| Glutamic Acid, Glutamine | Moderate to Good | Similar to Asp and Asn, can be challenging but are sequenceable. |
| Serine, Threonine | Moderate | Can undergo side reactions, leading to reduced yields.[1] |
| Arginine, Histidine, Lysine | Moderate | Basic side chains can sometimes complicate the chemistry. |
| Proline | Very Poor to None | The secondary amine of proline is not readily derivatized under standard conditions, effectively stopping the sequencing process.[3] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal or very low initial yield | - N-terminal blockage of the peptide- Insufficient sample amount- Poor sample purity- Inefficient immobilization | - Confirm sample integrity and concentration- Optimize immobilization protocol- Increase sample amount |
| Sequence stops prematurely | - Presence of a proline residue- Difficult sequence (e.g., consecutive Ser/Thr) | - Confirm if a proline is expected at that position- Optimize reaction conditions for difficult residues |
| High background noise in HPLC | - Impure reagents or solvents- Sample contamination- Incomplete reactions leading to side products | - Use high-purity reagents and solvents- Re-purify the sample- Optimize reaction times and temperatures |
| Ambiguous results for certain amino acids | - Co-elution of thiohydantoin derivatives- Degradation of sensitive derivatives (e.g., Ser, Thr) | - Optimize HPLC gradient for better resolution- Use a different column chemistry if available |
Conclusion
C-terminal sequencing using the this compound method, particularly the advanced alkylated-thiohydantoin variation, is a powerful tool for protein characterization. While it has its limitations, especially with proline residues, the methodology provides invaluable sequence information that is complementary to N-terminal sequencing and mass spectrometry data. For researchers in drug development and proteomics, mastering this technique can provide critical insights into protein structure, function, and post-translational modifications. The automation of this chemistry has made it more accessible and reliable, solidifying its place in the protein chemist's analytical toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. The alkylated thiohydantoin method for C-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 1-Acetyl-2-thiohydantoin and its Derivatives
Abstract
This document provides a detailed framework for the quantitative analysis of 1-Acetyl-2-thiohydantoin and its derivatives using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Due to a lack of specific published methods for this compound, this application note is based on a validated method for the structurally similar compound, 1-Acetyl-2-imidazolidinone , a known genotoxic impurity in Tizanidine Hydrochloride formulations.[1][2] The provided protocols and methods are intended to serve as a comprehensive starting point for developing and validating a specific method for this compound. The methodology demonstrates high precision, linearity, and robustness suitable for quality control and research environments.[1]
Introduction
Thiohydantoin and its derivatives are a class of heterocyclic compounds with significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities.[3][4] this compound, as a member of this family, may be present as an intermediate, impurity, or a principal component in various synthetic processes. Accurate and reliable quantification of such compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
This application note details an RP-HPLC method that has been successfully developed and validated for a related compound, 1-Acetyl-2-imidazolidinone.[1] The method is suitable for both qualitative and quantitative analysis and can be adapted for other similar derivatives with appropriate validation.[2]
Experimental Workflow
The overall process for the analysis is depicted below, outlining the key stages from sample preparation to final data analysis and reporting.
Caption: High-level workflow for HPLC analysis.
Chromatographic Conditions
The following table summarizes the instrumental parameters used for the analysis of 1-Acetyl-2-imidazolidinone, which serves as the basis for the method.
| Parameter | Specification |
| HPLC System | Waters HPLC System 2695 with PDA Detector 2996 or equivalent |
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) as Diluent |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | Approximately 10 minutes |
Note: The original study also prepared a potassium dihydrogen phosphate buffer as Mobile Phase A, but the diluent was used for the final validated method's mobile phase composition. For method development, a gradient elution might be explored.[2]
Method Validation Summary
The analytical method for 1-Acetyl-2-imidazolidinone was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.[1]
Caption: Key parameters for HPLC method validation.
Quantitative Data
Table 1: Linearity The linearity was established by analyzing solutions over the concentration range of 0.16 µg/mL to 1.04 µg/mL.[1]
| Parameter | Value |
| Concentration Range | 0.16 - 1.04 µg/mL |
| Correlation Coefficient (R²) | 0.9979 |
| Regression Equation | y = 22854x - 2954.2 |
Table 2: Precision System precision was evaluated by performing six replicate injections of the standard solution.[1]
| Parameter | Value |
| Number of Replicates | 6 |
| % RSD of Peak Area | 0.21% |
Table 3: Accuracy (% Recovery) Accuracy was determined by spiking a pre-quantified sample with the standard at four different concentration levels.[1]
| Spiking Level | % Recovery Range |
| 50% | 96.48% - 108.92% |
| 100% | 98.50% - 105.60% |
| 120% | 99.10% - 104.30% |
| 200% | 97.80% - 106.70% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio method.[1][2]
| Parameter | Value | Signal-to-Noise Ratio |
| LOD | 2.7 ppm | ≥ 3 |
| LOQ | - | ≥ 10 |
| (Note: A specific value for LOQ was not provided in the source material, but the S/N ratio of ≥10 is the standard requirement.)[1] |
Protocols
Protocol 1: Preparation of Solutions
1.1 Diluent Preparation (Mobile Phase)
-
Procure HPLC grade Acetonitrile and Water.
-
Prepare a mixture of Water and Acetonitrile in a ratio of 95:5 (v/v). For example, mix 950 mL of Water with 50 mL of Acetonitrile.
-
Sonicate the mixture for 10-15 minutes to degas. This solution will be used as the diluent for standard and sample preparation and as the mobile phase.[1]
1.2 Standard Stock Solution Preparation (approx. 10.4 mg/mL)
-
Accurately weigh approximately 10.4 mg of 1-Acetyl-2-imidazolidinone reference standard.
-
Transfer it into a 20 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve completely.
-
Make up the volume to 20 mL with the diluent and mix well.
1.3 Standard Working Solution Preparation (4.16 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.
-
Pipette 1.0 mL of the resulting solution into a 25 mL volumetric flask and dilute to volume with the diluent. Mix well.
-
Transfer the final solution to an HPLC vial for injection.[1]
1.4 Sample Preparation (from Tizanidine Hydrochloride Drug Substance)
-
Accurately weigh about 250 mg of the sample (e.g., Tizanidine HCl) and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent.
-
Sonicate the solution for 10 minutes or until the sample is completely dissolved.[1]
-
Make up the volume to 25 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.
Protocol 2: HPLC System Operation and Analysis
-
System Startup: Turn on the HPLC system components, including the pump, detector, and autosampler.
-
System Purge: Purge the pump with the mobile phase (Water:Acetonitrile 95:5 v/v) for 5-10 minutes to ensure no air bubbles are in the system.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software. Include blank injections (diluent), system suitability injections (at least five replicates of the working standard), and then the sample injections.
-
System Suitability Test (SST):
-
Inject the standard working solution (4.16 µg/mL) five times.
-
Check for system suitability parameters: The %RSD for the peak area of the five replicate injections should be not more than 2.0%.
-
-
Analysis: Once SST criteria are met, proceed with the injection of the prepared sample solutions.
-
Data Processing:
-
Integrate the chromatograms to determine the peak area of the analyte.
-
Calculate the concentration of 1-Acetyl-2-imidazolidinone (or the target derivative) in the sample using the following formula:
Concentration (µg/mL) = (Sample Peak Area / Standard Peak Area) * Standard Concentration
-
-
System Shutdown: After the analysis is complete, flush the column with a stronger solvent mixture (e.g., 50:50 Acetonitrile:Water) followed by a storage solvent (e.g., 100% Acetonitrile or as per manufacturer's recommendation). Turn off the system components.
References
Application Notes and Protocols for the Chiral Separation of 1-Acetyl-2-thiohydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-thiohydantoin derivatives are a class of heterocyclic compounds that are important intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Due to the presence of a stereocenter at the C5 position, these molecules can exist as enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and analyze them is crucial for drug development and stereoselective synthesis.
These application notes provide a comprehensive overview and detailed protocols for the chiral separation of this compound derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established practices for the enantioseparation of thiohydantoin and related heterocyclic compounds.
Principle of Chiral Separation
The enantioselective separation of this compound derivatives is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including thiohydantoin derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation.
Application Notes
Target Analytes: this compound derivatives, particularly those with substitutions at the C5 position (e.g., 1-acetyl-5-methyl-2-thiohydantoin, 1-acetyl-5-isopropyl-2-thiohydantoin). The successful chiral resolution of these specific compounds by HPLC has been reported in the literature, confirming the feasibility of this approach.[1]
Recommended Technique: Normal-phase High-Performance Liquid Chromatography (NP-HPLC) is the preferred method for the chiral separation of these derivatives. This technique typically offers superior selectivity for this class of compounds on polysaccharide-based CSPs.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly recommended. Columns packed with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.
Mobile Phase Selection: The mobile phase in NP-HPLC for this application typically consists of a mixture of a non-polar alkane (e.g., n-hexane) and a short-chain alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation, with the alcohol percentage influencing both retention and resolution.
Detection: A UV detector is suitable for the analysis of this compound derivatives, as the thiohydantoin ring system possesses a chromophore that absorbs in the UV region. A detection wavelength in the range of 220-260 nm is generally appropriate.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Acetyl-5-substituted-2-thiohydantoin
This protocol describes a general method for the synthesis of racemic 1-acetyl-5-substituted-2-thiohydantoin derivatives from the corresponding α-amino acid, which can then be used as a standard for developing the chiral separation method.
Materials:
-
α-Amino acid (e.g., alanine, valine, leucine, phenylalanine)
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), and acetic anhydride (9 mL).
-
Add glacial acetic acid (1 mL) to the mixture.
-
Heat the mixture to 100°C with stirring for approximately 2 minutes under microwave irradiation, or for 30-40 minutes with conventional heating.[2]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 1-acetyl-5-substituted-2-thiohydantoin.
-
Dry the product under vacuum. The structure can be confirmed by NMR and IR spectroscopy.
Protocol 2: Chiral HPLC Separation of this compound Derivatives
This protocol provides a representative method for the analytical-scale chiral separation of this compound derivatives. Optimization of the mobile phase composition and other chromatographic parameters may be necessary for specific derivatives.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak IA, or equivalent) or Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H, or equivalent). Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are standard.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol (IPA) in a ratio between 90:10 and 80:20 (v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent (e.g., a mixture of hexane and isopropanol) to a concentration of approximately 0.5 - 1.0 mg/mL.
Method Development and Optimization:
-
Mobile Phase Composition: The percentage of the alcohol modifier (isopropanol or ethanol) is the most critical parameter. A lower percentage of alcohol generally leads to longer retention times and often better resolution. Systematically vary the alcohol percentage (e.g., in 2-5% increments) to find the optimal balance between resolution and analysis time.
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Alcohol Modifier: Compare the performance of isopropanol and ethanol as the alcohol modifier, as this can significantly impact selectivity.
-
Flow Rate: Adjusting the flow rate can influence the efficiency of the separation. Lower flow rates can sometimes improve resolution.
-
Temperature: The column temperature can affect the thermodynamics of the chiral recognition process. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to see its effect on resolution.
Data Presentation
The following tables present representative data for the chiral separation of thiohydantoin and hydantoin derivatives on polysaccharide-based CSPs, which can be expected to be similar for this compound derivatives.
Table 1: Representative Chiral HPLC Separation Data for 5-Substituted Thiohydantoin Analogs
| Analyte (5-substituent) | Chiral Stationary Phase | Mobile Phase (n-Hexane:IPA) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Methyl | Chiralpak AD-H | 90:10 | 2.15 | 2.58 | 1.20 | 2.10 |
| Isopropyl | Chiralpak AD-H | 90:10 | 1.89 | 2.35 | 1.24 | 2.55 |
| Benzyl | Chiralcel OD-H | 80:20 | 3.45 | 4.12 | 1.19 | 1.98 |
| Phenyl | Chiralpak IA | 85:15 | 4.21 | 5.05 | 1.20 | 2.30 |
k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. Data is representative and based on typical performance for similar compounds.
Visualizations
Synthesis and Preparation Workflow
Caption: Workflow for the synthesis of racemic this compound and subsequent sample preparation for HPLC analysis.
Chiral HPLC Method Development Logic
Caption: Decision-making workflow for the development of a chiral HPLC separation method.
References
- 1. Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of 5-substituted-l-acetyl-2-thiohydantoin derivatives under microwave irradiation - Nanjing Tech University [pure.njtech.edu.cn]
Solid-Phase Synthesis Applications of 1-Acetyl-2-thiohydantoin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-thiohydantoin and its derivatives are versatile molecules in the realm of peptide and protein chemistry. While the core 2-thiohydantoin structure is widely recognized for its diverse biological activities, the N-acetylated form presents unique opportunities in the context of solid-phase synthesis. This document provides detailed application notes and protocols for the use of this compound chemistry on solid supports, primarily focusing on its application in the cleavage of peptides from the resin, a process analogous to the well-established Edman degradation chemistry.
This approach offers a valuable tool for the C-terminal modification of peptides and the generation of peptide derivatives with a C-terminal thiohydantoin moiety. Such modifications can be instrumental in studying peptide structure-activity relationships, developing novel therapeutic peptides, and creating probes for biological assays.
Principle Application: C-Terminal Peptide Cleavage via Acetylthiohydantoin Formation
The primary solid-phase application of this compound chemistry is in the cyclative cleavage of peptides from a solid support. This method is a modification of the Edman degradation, where the N-terminal amino acid of a peptide is sequentially cleaved. In this application, a linker is designed to enable a similar intramolecular cyclization at the C-terminus of the synthetic peptide, leading to its release from the resin as a this compound derivative.
This strategy is particularly useful for synthesizing peptides with modified C-termini and for applications where standard acidic cleavage methods may be detrimental to the peptide's integrity.
Logical Workflow for C-Terminal Cleavage
The overall process involves the synthesis of a peptide on a specially designed linker attached to a solid support. The linker contains a latent amino group that, once deprotected, can react with an acetyl isothiocyanate. This initiates a cyclization reaction that cleaves the peptide from the resin.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-2-thiohydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acetyl-2-thiohydantoin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes?
Low yields in this compound synthesis can arise from several factors, primarily related to reaction conditions and the stability of the starting materials.[1] Key issues include:
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Uneven Heating: "Hot spots" in the reaction mixture can lead to the decomposition of either the starting α-amino acid or the final product.[1] The choice of heating method significantly impacts the yield, with oil baths providing more uniform heating and potentially higher yields compared to heating mantles.[1][2]
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Thermal Instability of Starting Materials: Certain amino acids, particularly those with acidic or basic side chains (e.g., arginine, aspartic acid, glutamic acid), are prone to decomposition at the high temperatures required for the reaction.[1]
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Side Reactions: The functional groups in the amino acid side chains can undergo unintended reactions, leading to the formation of byproducts instead of the desired this compound.[1]
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Incomplete Reactions: The reaction may not proceed to completion if the conditions are not optimized. For instance, in syntheses involving thiourea, the absence or incorrect concentration of a base can lead to reaction failure.[1]
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Sub-optimal Reagents: The use of ammonium thiocyanate may require a strong acid to be effective, and it is not always the preferred reagent.[3]
Q2: How can I optimize my reaction conditions to improve the yield?
Optimizing reaction conditions is crucial for maximizing the yield. Consider the following adjustments:
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Heating Method: Utilize an oil bath for uniform and controlled heating to minimize thermal decomposition.[1][2]
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Microwave Irradiation: This method has been shown to significantly shorten reaction times (from 30 minutes to 2 minutes) and increase yields (from 55.2%-79.5% to 85.0%-93.0%) compared to conventional heating.[4]
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Reaction Time: For reactions involving the direct condensation of α-amino acids and thiourea, shorter reaction times of around 30 minutes at optimal temperature can enhance the yield.[5]
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Reagent Ratios and Concentrations: The ratio of reactants can influence the outcome. While the α-amino acid to thiourea ratio may not drastically affect the final yield in some methods, ensuring optimal concentrations of all reagents, including any catalysts or bases, is important.[5]
Q3: Are there alternative synthesis methods I can try?
Yes, several synthetic routes to this compound and its derivatives have been reported. The most common approaches include:
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Reaction of α-Amino Acids with Thiocyanate in Acetic Anhydride: This is a widely used method where the α-amino acid is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of acetic anhydride.[6][7][8]
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Direct Condensation of α-Amino Acids with Thiourea: This method involves heating an α-amino acid directly with thiourea, often without a solvent.[2][5]
-
Reaction of α-Amino Acid Derivatives with Isothiocyanates: This approach is also common for preparing 2-thiohydantoin derivatives.[7]
Q4: I am observing unexpected byproducts. What could they be and how can I minimize them?
Side reactions can lead to a variety of byproducts. For instance, in the reaction of L-cysteine with thiourea, thermal desulfurization can occur, leading to the formation of 5-methyl-2-thiohydantoin instead of the expected cysteine-derived product.[5] To minimize byproducts, ensure precise control over reaction temperature and consider protecting reactive side chains on the amino acid if they are interfering with the desired reaction.
Q5: My product seems to be degrading during workup or purification. How can I prevent this?
1-Acetyl-2-thiohydantoins can be susceptible to hydrolysis under certain conditions. The acetyl group at the N-1 position can be cleaved under mild acidic or alkaline conditions.[3] Therefore, it is crucial to perform workup and purification steps under neutral or carefully controlled pH conditions to avoid degradation of the final product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various synthesis methods for this compound and related derivatives.
Table 1: Conventional Heating Methods
| Starting Amino Acid | Method | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Glycine | Acetic Anhydride | Thiocyanic acid, Acetic anhydride | Acetic acid | 100 | 40 | 76 | [9] |
| L-Isoleucine | Oil Bath | Thiourea | None | 180 - 195 | 30 | 96 | [5] |
| L-Alanine | Oil Bath | Thiourea | None | 180 - 195 | 30 | 92 | [5] |
| L-Valine | Oil Bath | Thiourea | None | 180 - 195 | 30 | 93 | [5] |
| L-Leucine | Oil Bath | Thiourea | None | 180 - 195 | 30 | 94 | [5] |
| L-Phenylalanine | Oil Bath | Thiourea | None | 180 - 195 | 30 | 93 | [5] |
| L-Phenylalanine | Heating Mantle | Thiourea | None | 210 - 220 | 60 | 78 | [2] |
| L-Leucine | Heating Mantle | Thiourea | None | 200 - 210 | 60 | 39 | [2] |
Table 2: Microwave-Assisted Synthesis of 5-substituted-1-acetyl-2-thiohydantoin Derivatives
| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| α-amino acids | Microwave | Ammonium thiocyanate, Acetic anhydride | Acetic acid | 100 | 2 | 85.0 - 93.0 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycine and Thiocyanic Acid [9]
-
Dissolve Glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.
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Add 1 mL of glacial acetic acid to the solution.
-
Heat the mixture to 100°C with stirring for 40 minutes.
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Cool the reaction mixture and pour it into 100 mL of ice water.
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A yellow solid will precipitate. Collect the solid by filtration.
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Wash the solid with water and recrystallize from ethanol.
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Dry the purified product to obtain a pale yellow solid. (Reported yield: 1.2 g, 76%).
Protocol 2: General Procedure for the Synthesis of 2-Thiohydantoins via Direct Condensation [5]
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Mix the desired L-α-amino acid and thiourea in a 1:3 molar ratio in a flask.
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Heat the mixture in an oil bath at a temperature ranging from 170 to 220°C for approximately 30 minutes.
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After the reaction, purify the product. For 2-thiohydantoins derived from amino acids with non-polar side chains, precipitation from water can be an effective purification method as thiourea is highly water-soluble. For other derivatives, silica gel column chromatography may be necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Rapid synthesis of 5-substituted-l-acetyl-2-thiohydantoin derivatives under microwave irradiation - Nanjing Tech University [pure.njtech.edu.cn]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-Acetyl-2-thiohydantoin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-thiohydantoin.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using N-acetylated amino acids (e.g., N-acetylglycine) and a thiocyanate source in acetic anhydride.
Q1: My reaction yielded a significant amount of 2-thiohydantoin as a byproduct. How can I prevent this?
A1: The formation of 2-thiohydantoin occurs via the deacetylation of the desired this compound product. This is a common side reaction favored by prolonged reaction times and elevated temperatures. To minimize the formation of 2-thiohydantoin, consider the following:
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Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed to prevent subsequent deacetylation.
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Optimize Temperature: While the formation of the thiohydantoin ring requires heat, excessive temperatures can accelerate the deacetylation process. Adhering to established protocols with controlled heating is crucial.
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pH Control During Workup: Avoid strongly acidic or basic conditions during the workup procedure, as these can catalyze the hydrolysis of the acetyl group.[1]
Q2: The yield of my this compound is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors related to the reaction conditions and the stability of intermediates.
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Incomplete Azlactone Formation: The initial step of the reaction is the formation of an azlactone (oxazolone) intermediate from the N-acetylated amino acid and acetic anhydride.[1] Ensure that the acetic anhydride is of good quality and used in sufficient quantity to drive this cyclodehydration step.
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Suboptimal Temperature: The reaction requires a specific temperature to proceed efficiently. A temperature of around 100°C has been shown to be effective.[2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the product.
-
Uneven Heating: "Hot spots" in the reaction mixture due to uneven heating can lead to the decomposition of thermally sensitive compounds. Using an oil bath for uniform temperature distribution is recommended.
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Competing Side Reactions of the Azlactone: The azlactone intermediate is reactive and can potentially undergo side reactions with other nucleophiles present in the mixture. Ensuring a sufficient concentration of the thiocyanate source is important to favor the desired reaction pathway.
Q3: I am observing an unknown impurity in my final product. What could it be?
A3: Besides the deacetylated product, other impurities can arise from side reactions of the azlactone intermediate.
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Hydrolysis of Azlactone: If water is present in the reaction mixture, the azlactone intermediate can be hydrolyzed back to the N-acetyl amino acid. Ensure all reagents and glassware are dry.
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Reaction with Acetic Acid: The azlactone could potentially react with acetic acid, a byproduct of the initial cyclization, leading to the formation of an anhydride intermediate which may undergo further reactions.
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Starting Material Impurities: Ensure the purity of your N-acetylated amino acid and thiocyanate source, as impurities in the starting materials can carry through to the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from an N-acetylated amino acid and a thiocyanate source in acetic anhydride proceeds through a two-step mechanism. First, the N-acetyl amino acid undergoes cyclodehydration in the presence of acetic anhydride to form a reactive azlactone (oxazolone) intermediate. This is followed by a nucleophilic attack of the thiocyanate anion on the azlactone ring, which then rearranges to form the final this compound product. This is a variation of the Erlenmeyer-Plöchl synthesis.[3][4]
Q2: Which analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the consumption of starting materials and the formation of the product and major byproducts.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
Q3: Can I use any amino acid for this synthesis?
A3: While the reaction is general for many N-acetylated amino acids, the nature of the amino acid side chain (R-group) can influence the reaction efficiency and the potential for side reactions. Amino acids with reactive side chains may require protection or lead to the formation of undesired byproducts.
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of this compound.
| Parameter | Effect on Yield and Purity | Recommendations |
| Temperature | Higher temperatures (e.g., 100°C) are required for the cyclization reaction. However, temperatures that are too high or prolonged heating can lead to increased deacetylation to 2-thiohydantoin. | Maintain a steady temperature, for example, by using an oil bath. A reported successful condition is 100°C.[2] |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. However, extended reaction times, especially at high temperatures, significantly increase the risk of deacetylation of the final product. | Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed. A reaction time of 40 minutes has been reported to be effective.[2] |
| Reagent Stoichiometry | An adequate amount of acetic anhydride is crucial for the formation of the azlactone intermediate. The ratio of the N-acetyl amino acid to the thiocyanate source will impact the overall yield. | Use a slight excess of the N-acetylated amino acid to ensure the complete consumption of the thiocyanate. A reported successful molar ratio is 1.1:1 of N-acetylglycine to thiocyanic acid.[2] |
Experimental Protocols
Synthesis of this compound from N-Acetylglycine
This protocol is based on a reported procedure with a yield of 76%.[2]
Materials:
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N-Acetylglycine
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Potassium thiocyanate (or another suitable thiocyanate source)
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Acetic anhydride
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Glacial acetic acid
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Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetylglycine (1.1 equivalents) and potassium thiocyanate (1.0 equivalent) in acetic anhydride.
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To this mixture, add a catalytic amount of glacial acetic acid.
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Heat the reaction mixture to 100°C with constant stirring for 40 minutes.
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After 40 minutes, cool the reaction mixture to room temperature.
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Pour the cooled mixture into a beaker containing ice water. A solid precipitate should form.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Main synthesis pathway and a key side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 1-Acetyl-2-thiohydantoin by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-acetyl-2-thiohydantoin by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: this compound fails to dissolve in the hot solvent.
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Possible Cause: Insufficient solvent volume.
-
Solution: Gradually add small amounts of hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
-
-
Possible Cause: The chosen solvent is inappropriate for this compound.
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Solution: Methanol and ethanol have been reported as suitable solvents for the recrystallization of this compound.[1] If the compound remains insoluble even with additional hot solvent, consider switching to one of these alternatives.
-
-
Possible Cause: The sample contains insoluble impurities.
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Solution: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.
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Issue 2: No crystals form upon cooling.
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Possible Cause: The solution is not supersaturated.
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Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
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Solution 3: Reduce solvent volume. If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Issue 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooling too quickly from a highly concentrated state.
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Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.
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Solution 2: Change the solvent. If "oiling out" persists, consider a different solvent with a lower boiling point. For example, if using ethanol, try methanol.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
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Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing a solution of the crude product through a short column of silica gel, before recrystallization.
-
Issue 4: The yield of recrystallized this compound is low.
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Possible Cause: Too much solvent was used during dissolution.
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Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration of the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated by pouring hot solvent through it before filtering the sample solution. This will help prevent the product from crystallizing on the filter paper or in the funnel stem.
-
-
Possible Cause: The crystals were not washed with ice-cold solvent.
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Solution: Always use a minimal amount of ice-cold solvent to wash the collected crystals. Using room temperature or warm solvent will dissolve some of the purified product.
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Issue 5: The recrystallized product is not pure.
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Possible Cause: The cooling process was too fast.
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Solution: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow and gradual cooling process to allow for the formation of pure crystals.
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-
Possible Cause: The chosen solvent is not optimal.
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Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. You may need to perform solvent screening to find the best solvent for your specific impurity profile.
-
-
Possible Cause: The presence of polymorphs.
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Solution: this compound is known to exist in different polymorphic forms, which can have different crystal structures and properties.[1] The choice of solvent and the rate of cooling can influence which polymorph is obtained. Characterize your product by techniques such as melting point determination and spectroscopy to ensure you have the desired form.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
While a definitive experimental melting point is not consistently reported across the literature, it is a critical parameter for assessing purity. A sharp melting point range (typically 1-2°C) is indicative of a pure compound. Significant deviation or a broad melting range suggests the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
Methanol and ethanol have been successfully used for the recrystallization of this compound.[1] The choice of solvent may depend on the specific impurities present in the crude material. It is advisable to perform small-scale solubility tests to determine the optimal solvent.
Q3: How can I avoid the formation of different polymorphs?
The formation of a specific polymorph can be influenced by factors such as the recrystallization solvent, the rate of cooling, and the temperature at which crystallization occurs. To ensure consistency, it is important to carefully control these parameters in your recrystallization protocol. If a specific polymorph is desired, consult the literature for the conditions under which it is formed.[1]
Q4: What should I do if my compound is colored but is expected to be colorless?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of the desired product.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Methanol | Sparingly Soluble | Soluble | Reported as suitable[1] |
| Ethanol | Sparingly Soluble | Soluble | Reported as suitable[1] |
| Water | Sparingly Soluble | Data not available | May be suitable as an anti-solvent |
Experimental Protocols
General Protocol for the Recrystallization of this compound
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Solvent Selection: Based on small-scale trials or literature precedent, select a suitable solvent (e.g., methanol or ethanol).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling (using a hot plate and a stir bar is recommended). Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
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Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity and identity of the recrystallized this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Hydrolysis of 1-Acetyl-2-thiohydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of the acetyl group in 1-Acetyl-2-thiohydantoin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is not going to completion. What are the common causes and solutions?
A1: Incomplete hydrolysis of the N-acetyl group can be due to several factors:
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Suboptimal pH: The rate of hydrolysis is highly dependent on pH. For alkaline hydrolysis, the reaction is rapid in strongly alkaline solutions (pH > 11).[1] For acid hydrolysis, the rate reaches a maximum in approximately 70% aqueous sulfuric acid.[2]
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Solution: Verify and adjust the pH of your reaction mixture. For alkaline conditions, consider using a stronger base or increasing its concentration. For acidic conditions, ensure you are in the optimal concentration range.
-
-
Insufficient Temperature: While the hydrolysis can occur under mild conditions, increasing the temperature can accelerate the reaction rate.[3]
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Solution: Try gently heating the reaction mixture. Monitor for potential side product formation at elevated temperatures.
-
-
Steric Hindrance: Substituents at the C-5 position of the thiohydantoin ring can slow down the rate of hydrolysis, particularly under basic conditions.[3] This is due to steric hindrance preventing the formation of the tetrahedral intermediate.
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Solution: If your substrate is sterically hindered, you may need to employ more forcing conditions, such as longer reaction times, higher temperatures, or a stronger acid/base catalyst. Acid-catalyzed hydrolysis may be less affected by steric hindrance compared to base-catalyzed hydrolysis.
-
Q2: I am observing degradation of my desired 2-thiohydantoin product. How can I prevent this?
A2: The 2-thiohydantoin product can undergo further hydrolysis, especially under strong alkaline conditions, to form thioureido-acids.[3] This is a known issue that can lead to lower yields.
-
Solution:
-
Carefully monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to stop the reaction once the deacetylation is complete.
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Avoid prolonged exposure to strong alkaline conditions.
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During workup, neutralize the reaction mixture promptly to prevent product degradation.[4] The 2-thiohydantoin ring is generally stable in mineral acids at ordinary temperatures.[5]
-
Q3: Should I use acid-catalyzed or base-catalyzed hydrolysis?
A3: The choice depends on the stability of your specific substrate and the desired outcome.
-
Base-catalyzed hydrolysis is typically very rapid and occurs under mild conditions.[1][3] However, it is more sensitive to steric hindrance at the C-5 position and can lead to degradation of the 2-thiohydantoin product.[3] The reaction involves the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin.[1]
-
Acid-catalyzed hydrolysis is also effective and may be preferable for sterically hindered substrates. The reaction proceeds via protonation of the acyl group, followed by a nucleophilic attack by a water molecule.[3] Different mechanisms (A-1 vs. A-2) can operate depending on the acid concentration.[2]
Q4: Is there a risk of racemization at the C-5 stereocenter during hydrolysis?
A4: Yes, racemization is a significant concern in drug development and can occur with thiohydantoin derivatives. The conditions used for hydrolysis, particularly basic conditions, can facilitate epimerization at the C-5 position.
-
Solution: If preserving the stereochemistry is critical, it is essential to use the mildest possible reaction conditions (lower temperature, shorter reaction time). Screen various conditions and analyze the enantiomeric purity of the product (e.g., using chiral HPLC) to identify the optimal protocol.
Quantitative Data Summary
The following table summarizes key quantitative data for the hydrolysis of 1-acyl-2-thiohydantoins under different conditions.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Reference(s) |
| Mechanism | A-2 in 0-90% H₂SO₄; A-1 in >90% H₂SO₄ | Attack of OH⁻ on the conjugate base | [1][2] |
| Optimal Conditions | Rate maximum in ~70% aqueous H₂SO₄ | Rapid in solutions with pH > 11 | [1][2] |
| pKa | Not applicable | ~6.5 - 7.0 for ionization at N3 | [1] |
| Effect of C-5 Substituents | Less sensitive to steric effects | Reaction rate is slowed significantly by steric hindrance | [3] |
| Potential Side Reactions | Generally stable product | Ring-opening of 2-thiohydantoin to thioureido-acids | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol is based on general conditions described for the acid hydrolysis of 1-acyl-2-thiohydantoins.[2]
-
Dissolution: Dissolve the this compound substrate in an aqueous solution of sulfuric acid (e.g., 40-70% H₂SO₄).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-50°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extraction: Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) to a neutral pH. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-thiohydantoin product.
-
Purification: Purify the crude product as needed, for example, by recrystallization or column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
This protocol is based on conditions known to rapidly hydrolyze 1-acyl-2-thiohydantoins.[1]
-
Dissolution: Dissolve the this compound substrate in a suitable solvent (e.g., THF/water mixture).
-
Reaction: Add an aqueous solution of a strong base (e.g., 1N NaOH) to achieve a final pH > 11. Stir the mixture at room temperature. The reaction is often rapid.[1] Monitor closely by TLC or LC-MS.
-
Workup: Once the reaction is complete, promptly neutralize the mixture to pH ~7 by adding an acid (e.g., 1N HCl) to prevent product degradation.
-
Extraction: Extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting 2-thiohydantoin product by recrystallization or column chromatography if necessary.
Visual Workflow
Caption: Workflow for the hydrolysis of this compound.
References
Preventing byproduct formation in 1-Acetyl-2-thiohydantoin reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-2-thiohydantoin. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding 2-thiohydantoin as a major byproduct. What is causing this and how can I prevent it?
A1: The primary cause of 2-thiohydantoin formation is the hydrolysis of the N-1 acetyl group from your target molecule, this compound. This deacetylation reaction can occur under both acidic and basic conditions.[1][2]
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH throughout your reaction and workup. The acetyl group is susceptible to cleavage in the presence of even mild acids or bases.[1][2]
-
Temperature Management: Avoid excessive heating. While heat is necessary for the reaction, prolonged exposure to high temperatures can promote hydrolysis. Uneven heating can also create localized "hot spots" leading to decomposition. An oil bath is recommended for uniform temperature distribution.[3]
-
Reaction Time: Monitor your reaction progress carefully (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times can increase the likelihood of deacetylation.
-
Workup Conditions: During product isolation and purification, use neutral solvents and avoid acidic or basic washes if possible. If an aqueous wash is necessary, use deionized water and work quickly.
Q2: I am observing a low yield of my desired this compound product, and I'm recovering a significant amount of starting material. What are the likely causes?
A2: Low conversion of starting materials can be due to several factors, including suboptimal reaction conditions and catalyst issues.
Troubleshooting Steps:
-
Catalyst/Reagent Activity: If your synthesis involves a base, ensure it is fresh and active. For example, in syntheses using benzil and thiourea, the absence or insufficient concentration of a base like potassium hydroxide can lead to reaction failure.[3]
-
Anhydrous Conditions: For reactions sensitive to moisture, such as those using acetic anhydride, ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume reagents and inhibit the reaction.
-
Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. Conversely, excessively high temperatures can cause decomposition of thermally unstable starting materials, such as certain amino acids.[3]
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Q3: Are there specific amino acid starting materials that are more problematic in this compound synthesis?
A3: Yes, amino acids with certain side chains can be more challenging.
Troubleshooting Steps:
-
Thermally Unstable Amino Acids: Amino acids with acidic or basic side chains, such as arginine, aspartic acid, asparagine, glutamic acid, and glutamine, are known to be thermally less stable and may decompose at the high temperatures required for the reaction.[3][4]
-
Side Chain Reactivity: The functional groups in amino acid side chains can undergo side reactions, leading to the formation of undesired byproducts.[3] For these amino acids, it may be necessary to use protecting groups on the side chains or to explore milder reaction conditions.
Byproduct Formation Pathway
The primary byproduct, 2-thiohydantoin, is formed via the hydrolysis of the N-acetyl group. This process is catalyzed by both acid and base.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes the qualitative effects of various reaction parameters on the formation of the deacetylated byproduct, 2-thiohydantoin. Quantitative data is highly dependent on the specific substrates and conditions used.
| Parameter | Condition | Expected this compound Yield | Expected 2-thiohydantoin Byproduct | Recommendation |
| pH | Acidic (pH < 6) | Low | High | Maintain neutral pH. |
| Neutral (pH 6-8) | High | Low | Optimal Condition | |
| Basic (pH > 8) | Low | High | Maintain neutral pH. | |
| Temperature | Too Low | Low (incomplete reaction) | Low | Optimize for reaction completion without decomposition. |
| Optimal | High | Low | Determine empirically for your specific reaction. | |
| Too High | Decreases over time | Increases over time | Avoid overheating and prolonged reaction times. | |
| Reaction Time | Too Short | Low (incomplete reaction) | Low | Monitor reaction to completion. |
| Optimal | High | Low | Stop reaction once starting material is consumed. | |
| Too Long | Decreases | Increases | Avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol: Synthesis of 1-Acetyl-2-thiohydantoins from α-Amino Acids
This protocol is a general guideline for the synthesis of this compound from an α-amino acid, ammonium thiocyanate, and acetic anhydride.
Materials:
-
α-Amino acid
-
Ammonium thiocyanate (NH₄SCN)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (optional, as a base)
-
Glacial acetic acid (optional, as a solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-amino acid (1 equivalent) and ammonium thiocyanate (1.1 equivalents).
-
Solvent Addition: Add acetic anhydride (3-5 equivalents). A co-solvent like glacial acetic acid can also be used.
-
Heating: Heat the mixture in an oil bath at a controlled temperature (typically 80-100 °C). Use of an oil bath is recommended for uniform heating to avoid the formation of hot spots which can lead to decomposition.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Avoid prolonged heating to minimize the formation of the deacetylated byproduct.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water to precipitate the product.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry. Check for the absence of signals corresponding to the 2-thiohydantoin byproduct.
Note: This protocol may require optimization for different α-amino acids. The amounts of reagents, reaction temperature, and time should be adjusted to achieve the best results. For amino acids with reactive side chains, protection group chemistry may be necessary.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-2-thiohydantoin Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reaction of 1-acetyl-2-thiohydantoin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the condensation of this compound with an aldehyde?
A1: The condensation of this compound with an aldehyde is a Knoevenagel condensation.[1] This reaction involves a nucleophilic addition of an active hydrogen compound (in this case, the methylene group at the C-5 position of this compound) to a carbonyl group of an aldehyde, followed by a dehydration reaction to form a C-C double bond.[1][2] The product is typically a 5-arylidene-2-thiohydantoin derivative.
Q2: What is the active position on the this compound molecule for the condensation reaction?
A2: The active position for the Knoevenagel condensation on the this compound molecule is the methylene group at the C-5 position of the thiohydantoin ring.[3] The protons on this carbon are acidic due to the adjacent electron-withdrawing carbonyl and thiocarbonyl groups, making them susceptible to deprotonation by a base to form a reactive carbanion.
Q3: What are common catalysts for this type of condensation?
A3: The Knoevenagel condensation is typically catalyzed by a weak base.[1] Common catalysts include primary and secondary amines such as piperidine, as well as their salts like ammonium acetate.[4][5][6] Other bases like triethylamine can also be used.[3] In some protocols, Lewis acids have also been employed to catalyze Knoevenagel-type reactions.[7][8]
Q4: Can the acetyl group on the N-1 position be cleaved during the reaction?
A4: Yes, the acetyl group at the N-1 position of this compound can be susceptible to cleavage under certain conditions. This degradation can occur under mild acidic or alkaline (basic) conditions, leading to the formation of the corresponding 2-thiohydantoin.[3] It is crucial to control the reaction conditions, particularly the strength of the base and the temperature, to minimize this side reaction.
Troubleshooting Guide
Low or No Product Yield
Problem: The condensation reaction is resulting in a low yield or no desired product.
Possible Causes & Solutions:
-
Inactive Catalyst: The basic catalyst may be old, hydrated, or impure, reducing its effectiveness.
-
Solution: Use a fresh or recently purified catalyst. Consider trying an alternative weak base, such as piperidine or ammonium acetate, if you suspect your current catalyst is not performing well.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). For many Knoevenagel condensations, gentle heating (e.g., 40-80°C) can improve the reaction rate and yield.[4]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using TLC. Extend the reaction time until the starting materials are consumed.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction from reaching completion.[4]
-
Solution: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene. Alternatively, adding molecular sieves to the reaction mixture can help to sequester water.
-
Formation of Multiple Products/Side Reactions
Problem: TLC analysis shows the formation of multiple products in addition to the desired condensed product.
Possible Causes & Solutions:
-
Self-Condensation of the Aldehyde: If a strong base is used, it can promote the self-condensation of the aldehyde (an aldol condensation).[1]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can potentially react with another molecule of the deprotonated this compound via a Michael addition. This is more likely with longer reaction times and higher temperatures.[4]
-
Solution: Optimize the reaction time to stop the reaction once the initial condensation product is formed. Avoid excessive heating.
-
-
Cleavage of the Acetyl Group: As mentioned in the FAQs, the N-acetyl group can be hydrolyzed under harsh acidic or basic conditions.
-
Solution: Use a mild basic catalyst and avoid high temperatures for prolonged periods. If purification is done using acid, use it cautiously and at low temperatures.
-
Product Purification Issues
Problem: The crude product is difficult to purify, appearing as an oil or being contaminated with byproducts of similar polarity.
Possible Causes & Solutions:
-
Similar Polarity of Products and Byproducts: The desired product and any side products may have very similar polarities, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography, including using a gradient elution. Recrystallization from a suitable solvent or solvent mixture is often a very effective purification method for solid products.
-
-
Oily or Tarry Crude Product: This can be due to the presence of polymeric side products or impurities.
-
Solution: Try triturating the crude product with a non-polar solvent like hexane to induce precipitation of the desired compound.
-
Data Presentation
The following tables provide representative data from Knoevenagel condensation reactions of various aromatic aldehydes with active methylene compounds. While not specific to this compound, they illustrate the impact of different catalysts, solvents, and reaction conditions on product yield and can serve as a guide for optimization.
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Bi(OTf)₃ (5) | Solvent-free | 80 | - | 60 | [9] |
| 2 | Bi(OTf)₃ (10) | Solvent-free | 80 | - | 90 | [9] |
| 3 | Bi(OTf)₃ (15) | Solvent-free | 80 | - | 90 | [9] |
| 4 | Piperidine | Toluene | Reflux | - | - | [10] |
| 5 | La₂O₂CO₃-TiO₂ | Ethanol | 65 | - | >85 | [11] |
Note: This data is for the condensation of benzaldehyde and malononitrile and is intended to be illustrative of catalyst effects.
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Room Temp. | 2 | 99 | [8] |
| 2 | Ethanol | Room Temp. | 2 | 85 | [8] |
| 3 | Methanol | Room Temp. | 2 | 78 | [8] |
| 4 | Acetonitrile | Room Temp. | 2 | 65 | [8] |
| 5 | Toluene | Room Temp. | 2 | 42 | [8] |
| 6 | Dichloromethane | Room Temp. | 2 | 35 | [8] |
Note: This data is for the condensation of benzaldehyde and malononitrile catalyzed by a porous organic polymer and is intended to be illustrative of solvent effects.[8]
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol is a generalized procedure based on typical Knoevenagel condensation conditions. Optimal conditions may vary depending on the specific aldehyde used.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Piperidine (or other suitable weak base)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.1 equivalents) in ethanol (approximately 10-20 mL per gram of this compound).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents or 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol). Alternatively, the reaction can be stirred at a lower optimized temperature (e.g., 40-60°C).
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.
-
Once the reaction is complete (typically within 1-4 hours), cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Facile synthesis of 5-arylidene thiohydantoin by sequential sulfonylation/desulfination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Acetyl-2-thiohydantoin Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Acetyl-2-thiohydantoin in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound is susceptible to hydrolysis, particularly in aqueous solutions under both mild acidic and alkaline conditions. The primary degradation product is 2-thiohydantoin, resulting from the cleavage of the acetyl group at the N-1 position.[1][2] The rate of this degradation is influenced by the solvent, pH, and temperature.
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathway is the hydrolysis of the N-acetyl group, which yields 2-thiohydantoin and acetic acid.[1][3]
Q3: In which solvents is this compound most stable?
A3: While quantitative data across a wide range of organic solvents is limited in publicly available literature, it is generally advisable to prepare stock solutions in anhydrous aprotic solvents like DMSO and store them at low temperatures (-20°C or -80°C) to minimize degradation. Aqueous solutions, especially those with acidic or basic buffers, will lead to more rapid hydrolysis.
Q4: How does pH affect the stability of this compound?
A4: Both acidic and basic conditions catalyze the hydrolysis of the N-acetyl group. Alkaline conditions, in particular, lead to a rapid degradation of this compound.[1][3] For experiments requiring aqueous buffers, it is crucial to consider the pH and duration of the experiment to ensure the compound's integrity.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify this compound from its degradation product, 2-thiohydantoin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental medium. | Prepare fresh stock solutions in anhydrous DMSO before each experiment. Minimize the time the compound spends in aqueous buffers. Consider performing a time-course experiment to assess the compound's stability under your specific assay conditions. |
| Appearance of unexpected peaks in HPLC or NMR analysis | The unexpected peaks may correspond to the degradation product, 2-thiohydantoin. | Compare the retention time (HPLC) or chemical shifts (NMR) of the unexpected peaks with a standard of 2-thiohydantoin. |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system. Gentle warming and vortexing may help in solubilization. |
| Variability between experimental replicates | Inconsistent handling and storage of this compound solutions. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Ensure consistent storage temperatures and protect from light. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the hydrolysis of this compound.
| Solvent/Buffer | pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Phosphate Buffer | 11.2 | 25.4 | 1.33 x 10⁻³ s⁻¹ (pseudo-first-order) | 13.5 kcal/mol | [3] |
| 58.0% Sulfuric Acid | - | 25.3 | 1.05 x 10⁻⁵ s⁻¹ (pseudo-first-order) | Not Reported | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using UV-Vis Spectrophotometry
This protocol is adapted from the methodology described by Congdon and Edward for studying the kinetics of 1-acyl-2-thiohydantoin hydrolysis.[3]
Objective: To determine the rate of hydrolysis of this compound in a given buffer by monitoring the change in UV absorbance over time.
Materials:
-
This compound
-
Desired buffer solution (e.g., phosphate buffer, pH 11.2)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Set the spectrophotometer to the desired temperature.
-
Equilibrate the buffer solution to the set temperature.
-
Add a known volume of the buffer to a quartz cuvette.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Mix quickly and thoroughly.
-
Immediately start recording the UV absorbance at the λmax of this compound (around 270-280 nm, to be determined empirically) at regular time intervals.
-
Continue monitoring until the absorbance reading stabilizes, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be -k.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to separate and quantify this compound from its primary degradant, 2-thiohydantoin.
Materials:
-
This compound
-
2-Thiohydantoin (as a reference standard)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
Method Development (Illustrative Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
References
Removal of unreacted starting materials in 1-Acetyl-2-thiohydantoin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-2-thiohydantoin.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of glycine with acetic anhydride and a thiocyanate source, such as thiocyanic acid or ammonium thiocyanate.[1] This method proceeds through the formation of an N-acetylated glycine intermediate, which then reacts with the thiocyanate and cyclizes to form the this compound ring.
Q2: What are the most likely unreacted starting materials I might find in my crude product?
A2: The most probable unreacted starting materials are glycine, acetic anhydride, and the thiocyanate source (ammonium thiocyanate or thiocyanic acid). Due to its high water solubility, excess glycine and ammonium thiocyanate can often be removed by washing the crude product with cold water.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A mobile phase consisting of a mixture of hexanes and ethyl acetate is often suitable for separating the starting materials from the this compound product. The consumption of the limiting starting material (typically glycine) and the appearance of the product spot can be tracked over time.
Q4: Why is the reaction mixture poured into ice water during the work-up?
A4: Pouring the hot reaction mixture into ice water serves two primary purposes. Firstly, it rapidly cools the reaction, quenching it and preventing the formation of side products. Secondly, this compound is sparingly soluble in cold water, causing it to precipitate out of the solution as a solid. This allows for its separation from the more water-soluble unreacted starting materials and byproducts.[1]
Q5: What is the recommended solvent for recrystallization?
A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] Methanol has also been reported as a suitable recrystallization solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Decomposition of starting materials due to excessive heat. - Inactive reagents. | - Monitor the reaction by TLC to ensure it has gone to completion. - Ensure the reaction temperature is maintained at the recommended level (e.g., 100°C) and not exceeded. - Use fresh, high-quality reagents. |
| Crude Product is Oily or Gummy | - Presence of excess acetic anhydride or other viscous impurities. | - Ensure the crude product is thoroughly washed with ice-cold water to remove water-soluble impurities. - Triturate the oily product with a small amount of a non-polar solvent like hexanes to induce solidification. |
| Product is Contaminated with Starting Materials after Water Wash | - Insufficient washing. - Saturation of the wash water with impurities. | - Increase the volume of cold water used for washing. - Perform multiple washes with fresh portions of cold water. - Ensure the product is well-suspended in the water during washing to maximize contact. |
| Difficulty in Recrystallization | - Incorrect solvent choice. - Product is too impure for effective recrystallization. - Supersaturation of the solution. | - If ethanol is not effective, try methanol. - If the product is highly impure, consider a preliminary purification step, such as a more thorough aqueous wash or passing a solution of the crude product through a short plug of silica gel. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Final Product has a Low Melting Point | - Presence of impurities. | - Recrystallize the product again from a fresh portion of hot ethanol. - Ensure the product is completely dry before measuring the melting point. |
Data Presentation: Purification of this compound
| Purification Step | Key Impurities Removed | Expected Purity |
| Precipitation in Ice Water | Bulk of water-soluble starting materials and byproducts. | Low to Moderate |
| Washing with Cold Water | Residual glycine, ammonium thiocyanate, and other water-soluble impurities. | Moderate to High |
| Recrystallization from Ethanol | Remaining starting materials, side products, and other organic impurities. | High |
Experimental Protocol: Synthesis and Purification of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[1]
Materials:
-
Glycine
-
Thiocyanic acid (or Ammonium thiocyanate)
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve glycine (1.1 equivalents) and thiocyanic acid (1.0 equivalent) in acetic anhydride (approx. 15 mL per gram of thiocyanic acid).
-
Add a small amount of glacial acetic acid (approx. 1 mL per gram of thiocyanic acid) to the mixture.
-
Heat the reaction mixture to 100°C with stirring for approximately 40 minutes.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexanes:ethyl acetate.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the cooled reaction mixture into a beaker containing approximately 100 mL of ice water. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold deionized water to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A pale yellow solid should be obtained with an expected yield of around 76%.[1]
Experimental Workflow
The following diagram illustrates the key steps in the removal of unreacted starting materials during the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-2-thiohydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 1-Acetyl-2-thiohydantoin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure a safe, efficient, and successful scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low Yield | Why is the yield of this compound significantly lower than expected, especially after scaling up? | Uneven Heating: Hot spots in the reaction vessel can lead to the decomposition of starting materials or the product. On a larger scale, efficient heat distribution is critical. Solution: Use an oil bath or a jacketed reactor for uniform heating. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[1] Suboptimal Temperature: High temperatures can favor the formation of byproducts.[2] Solution: Maintain a consistent reaction temperature. For the synthesis involving glycine, ammonium thiocyanate, and acetic anhydride, a temperature of around 100°C is often optimal.[1] Incomplete Reaction: The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for a sufficient amount of time. Loss during Work-up: Significant product loss can occur during filtration and washing, especially with smaller-scale reactions. Larger-scale reactions sometimes see a higher percentage yield due to proportionally lower losses during these steps.[1] Solution: Ensure the product has fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution of the product. |
| Product Purity Issues | My final product is discolored (e.g., yellow) and shows impurities in analytical tests. What are the common impurities and how can I avoid them? | Formation of N-thiocarbamoylglycine: This is a common intermediate/byproduct that may not have fully cyclized. Its formation is favored at lower temperatures and shorter reaction times. Solution: Ensure the reaction temperature is maintained at the optimal level (around 100°C) and for a sufficient duration to promote complete cyclization.[2] Unreacted Starting Materials: Incomplete reaction can leave unreacted glycine, thiocyanic acid, or N-acetylglycine. Solution: Optimize the stoichiometry of reactants. A slight excess of the acylating and cyclizing agents may be necessary. Monitor the reaction to completion. Side Reactions from Acetic Anhydride: Acetic anhydride is highly reactive and can lead to the formation of various acetylated byproducts. Solution: Control the amount of acetic anhydride used. While it can act as a solvent, using a large excess can complicate purification.[2] |
| Purification Challenges | I am having difficulty purifying this compound by recrystallization. The product is "oiling out" or the recovery is very low. | Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble, leading to low recovery. "Oiling out" occurs when the product is insoluble in the hot solvent and melts instead of dissolving. Solution: Methanol and ethanol are commonly used for recrystallization.[3] If oiling out occurs, try a solvent mixture. Start by dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poorer solvent (e.g., water or hexane) until the solution becomes slightly turbid. Allow to cool slowly. Presence of Impurities: Certain impurities can inhibit crystallization or cause the product to oil out. Solution: Attempt to remove impurities before recrystallization. A wash with a non-polar solvent like hexane might remove some organic impurities. If significant amounts of N-thiocarbamoylglycine are present, consider adjusting the pH during workup to aid in its separation. |
| Scale-Up Complications | When I scaled up the reaction, I experienced a sudden temperature spike (exotherm) that was difficult to control. How can I manage this? | Poor Heat Dissipation: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. The reaction between acetic anhydride and other reactants is exothermic. Solution: • Controlled Addition: Instead of adding all reagents at once, use a semi-batch process where one of the reactants (e.g., acetic anhydride) is added gradually to control the rate of heat generation.[4] • Efficient Cooling: Utilize a jacketed reactor with a circulating coolant. Ensure the cooling system's capacity is sufficient to handle the total heat output of the reaction.[2] • Monitoring: Use multiple temperature probes to monitor for any localized hot spots.[2] |
| Mixing Inefficiency | On a larger scale, I'm concerned about inadequate mixing. How does this affect the synthesis and what can I do? | Localized Concentrations and Hot Spots: Poor mixing can lead to localized high concentrations of reactants, which can result in side reactions and localized exotherms. This can negatively impact both yield and purity.[5] Solution: • Appropriate Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer) with a suitable impeller design for the viscosity of the reaction mixture. Ensure the stirring speed is sufficient to create a vortex and maintain a homogenous suspension.[5] • Baffles: In larger reactors, baffles can be installed to improve mixing and prevent the formation of a central vortex that can reduce mixing efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound? A1: A widely used method involves the reaction of glycine with a thiocyanate source, such as thiocyanic acid or ammonium thiocyanate, in the presence of acetic anhydride and glacial acetic acid. The mixture is typically heated to around 100°C.
Q2: Are there alternative, more efficient synthesis methods? A2: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times (from 30 minutes to 2 minutes) and improve yields (from 55.2%-79.5% to 85.0%-93.0%) compared to conventional heating methods.
Q3: What are the primary safety concerns when working with the reagents for this synthesis? A3: Acetic anhydride is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thiocyanic acid is also toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The spots can be visualized under UV light. For more quantitative analysis, HPLC can be used.
Q5: What is the expected appearance of pure this compound? A5: Pure this compound is typically a pale yellow or off-white solid.[3]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Starting Materials | α-amino acid, ammonium thiocyanate, acetic anhydride, acetic acid | α-amino acid, ammonium thiocyanate, acetic anhydride, acetic acid |
| Reaction Time | 30 minutes | 2 minutes |
| Temperature | ~100°C | 100°C |
| Typical Yield | 55.2% - 79.5% | 85.0% - 93.0% |
Table 2: Recommended Reagent Stoichiometry (Lab Scale)
| Reagent | Molar Ratio (relative to Glycine) | Purpose |
| Glycine | 1.0 | Starting amino acid |
| Thiocyanic Acid | ~0.9 | Source of thiocyanate |
| Acetic Anhydride | Solvent/Reagent | Acetylating and dehydrating agent |
| Acetic Acid | Solvent/Catalyst | Facilitates the reaction |
Note: The optimal stoichiometry may need to be adjusted during scale-up to control reactivity and minimize byproducts.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Conventional Heating)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (e.g., 1.28 g, 11 mmol) and thiocyanic acid (e.g., 0.76 g, 10 mmol) in acetic anhydride (e.g., 15 mL).
-
Reaction Initiation: Add glacial acetic acid (e.g., 1 mL) to the mixture.
-
Heating: Heat the mixture to 100°C with constant stirring for approximately 40 minutes.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into ice water (e.g., 100 mL). A yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven. The expected yield is approximately 76%.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reagent Combination: In a microwave reaction vessel, combine the α-amino acid (e.g., 10 mmol), ammonium thiocyanate (e.g., 16 mmol), acetic anhydride (e.g., 9 mL), and acetic acid (e.g., 1 mL).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100°C for 2 minutes.
-
Work-up: Follow steps 4-7 from the conventional heating protocol. The expected yield is in the range of 85.0%-93.0%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to Peptide Sequencing: Edman Degradation vs. The Thiohydantoin Method
For researchers, scientists, and drug development professionals, determining the precise amino acid sequence of a peptide or protein is fundamental to understanding its structure, function, and mechanism of action. Chemical sequencing methods, while traditional, remain powerful tools for this purpose. This guide provides an objective comparison between the two primary chemical sequencing strategies: the well-established Edman degradation for N-terminal analysis and the thiohydantoin method for C-terminal analysis.
It is crucial to understand that these methods are not direct competitors for the same task but are complementary techniques that analyze opposite ends of a polypeptide chain. Edman degradation, utilizing Edman's reagent (phenyl isothiocyanate), sequentially identifies amino acids from the free amino (N-) terminus.[1][2] In contrast, the thiohydantoin method, based on the work of Schlack and Kumpf, identifies residues from the free carboxyl (C-) terminus through the formation of a 1-acetyl-2-thiohydantoin derivative.[3][4]
Performance Comparison: N-Terminal vs. C-Terminal Sequencing
The following table summarizes the key performance characteristics of Edman degradation and the C-terminal thiohydantoin method, providing a clear overview of their respective capabilities and limitations.
| Feature | Edman Degradation (N-Terminal) | Thiohydantoin Method (C-Terminal) |
| Terminus Sequenced | Amino (N-) Terminus | Carboxyl (C-) Terminus |
| Primary Reagent(s) | Phenyl isothiocyanate (PITC) or "Edman's Reagent" | Acetic Anhydride & Ammonium/Alkyl Thiocyanate |
| Key Intermediate | Phenylthiohydantoin (PTH)-amino acid | This compound-amino acid |
| Typical Read Length | 20–50 amino acid residues[2][5][6] | 4–10 amino acid residues[7] |
| Initial Cycle Yield | >90% (automated) | 15–30% (improved methods)[7] |
| Sample Requirement | 1–50 picomoles[5][8][9] | 10 picomoles to 5 nanomoles[7][10] |
| Automation & Throughput | Highly automated and standardized; low to moderate throughput[1][5] | Less common automation; low throughput[11] |
| Key Limitations | Fails if N-terminus is chemically blocked (e.g., acetylation)[6][12] | Harsh reaction conditions; low yields; issues with Pro, Asp, Glu, Ser, Thr residues[13] |
N-Terminal Sequencing: The Edman Degradation Method
Developed by Pehr Edman, this technique is the gold standard for N-terminal chemical sequencing.[1] It is a robust, stepwise process that sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide.[5] The high degree of automation and reliability has made it a cornerstone of protein analysis for decades.[1]
Experimental Workflow
The Edman degradation cycle consists of three primary steps: coupling, cleavage, and conversion. The N-terminal amino acid is first labeled with Edman's reagent, phenyl isothiocyanate (PITC), under alkaline conditions. Next, the labeled residue is selectively cleaved from the peptide chain using a strong anhydrous acid like trifluoroacetic acid (TFA). Finally, the cleaved residue is converted into a stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography, typically HPLC.[9] The shortened peptide is then available for the next cycle.
Experimental Protocol: Automated Edman Degradation
This protocol outlines the general steps performed by an automated protein sequencer.
-
Sample Preparation: The purified peptide sample (1-50 pmol) is loaded onto a PVDF membrane or into a reaction cartridge. The sample must be free of salts, detergents, and primary amines (e.g., Tris buffer).[8][14]
-
Coupling Reaction: The peptide is treated with a solution of Phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine/methanol/water) at approximately 50°C to form the phenylthiocarbamoyl-peptide.
-
Washing: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess PITC and byproducts.
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber to selectively cleave the peptide bond C-terminal to the derivatized N-terminal residue. This releases an anilinothiazolinone (ATZ)-amino acid.
-
Extraction & Transfer: The ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane) and transferred to a separate conversion flask.
-
Conversion: The ATZ-amino acid in the conversion flask is treated with aqueous acid (e.g., 25% TFA) at approximately 65°C to convert the unstable ATZ derivative into the more stable phenylthiohydantoin (PTH)-amino acid.
-
HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC system for identification. Its retention time is compared against a standard chromatogram of known PTH-amino acids.
-
New Cycle: The remaining, shortened peptide in the reaction cartridge automatically begins the next cycle at the coupling step.
C-Terminal Sequencing: The Thiohydantoin Method
Sequencing from the C-terminus is inherently more challenging than from the N-terminus. The most established chemical method involves the formation and cleavage of a this compound derivative of the C-terminal amino acid.[4] This method, originating from the work of Schlack and Kumpf, has seen numerous modifications to improve its notoriously low efficiency, including the development of the alkylated-thiohydantoin method which creates a better leaving group.[3][10]
Experimental Workflow
The process begins with the activation of the C-terminal carboxyl group, typically with acetic anhydride. This activated terminus then reacts with a thiocyanate salt to form a peptidyl-thiohydantoin. In the final step, this derivative is cleaved from the peptide chain, usually under alkaline or mild acidic conditions, releasing the amino acid thiohydantoin for identification and the shortened peptide for subsequent cycles.
Experimental Protocol: C-Terminal Thiohydantoin Degradation
This protocol is based on the principles of the Schlack-Kumpf degradation and subsequent improvements.
-
Sample Preparation: The lyophilized peptide (typically in higher quantities, from 10 pmol to several nmol) is placed in a reaction vial. The sample must be rigorously salt- and buffer-free.
-
Activation and Cyclization: A solution of acetic anhydride and a thiocyanate salt (e.g., ammonium thiocyanate or a more soluble reagent like trimethylsilyl isothiocyanate) in a solvent like acetic acid or pyridine is added to the peptide.[13][15] The mixture is heated (e.g., 50-80°C) for a set time (e.g., 30-120 minutes) to form the C-terminal peptidyl-1-acetyl-2-thiohydantoin.
-
Drying: The reagents are removed under vacuum.
-
Cleavage: A cleavage reagent is added to release the thiohydantoin derivative. While various reagents have been used, mild alkaline hydrolysis (e.g., with aqueous triethylamine) can be effective.[15] This step is carefully timed (e.g., 1-5 minutes at 50°C) to cleave the thiohydantoin without significantly degrading the remaining peptide.
-
Extraction: The released amino acid thiohydantoin is extracted with an organic solvent.
-
HPLC Analysis: The extracted thiohydantoin derivative is analyzed by reverse-phase HPLC to identify the C-terminal amino acid.
-
New Cycle: The remaining peptide is dried and subjected to the next cycle, starting again with the activation step.
Conclusion and Recommendations
Edman degradation and the C-terminal thiohydantoin method provide complementary information essential for the complete primary structure elucidation of proteins.
-
Edman degradation is the method of choice for unambiguously determining the N-terminal sequence of a purified peptide.[6] Its high efficiency, reliability, and automation make it ideal for confirming protein identity, verifying synthetic peptides, and identifying N-terminal post-translational modifications.[6][12] Its primary limitation is its inability to proceed past a blocked N-terminus.[12]
-
The C-terminal thiohydantoin method is a valuable, albeit challenging, tool for sequencing from the carboxyl end. It is particularly useful for analyzing N-terminally blocked proteins or characterizing C-terminal truncations and modifications.[7] Researchers should be aware of its lower efficiency, shorter read lengths, and potential difficulties with certain amino acid residues.[13] Improved variations, such as the alkylated-thiohydantoin method, have enhanced its performance but it remains a less routine technique than Edman degradation.[3]
In modern proteomics, these chemical methods are often used in conjunction with mass spectrometry, which offers superior sensitivity and throughput for analyzing complex mixtures and identifying a wide range of post-translational modifications across the entire peptide.[16][17] However, for definitive, residue-by-residue confirmation of a terminus, Edman degradation remains an unparalleled standard for the N-terminus, while the thiohydantoin method provides a chemical option for C-terminal analysis.
References
- 1. ehu.eus [ehu.eus]
- 2. C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. The alkylated thiohydantoin method for C-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Terminal Sequencing of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Automated C-terminal protein sequence analysis using the alkylated-thiohydantoin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages and Disadvantages of N/C Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. abrf.memberclicks.net [abrf.memberclicks.net]
- 15. Carboxy-terminal sequencing: formation and hydrolysis of C-terminal peptidylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C-Terminal vs N-Terminal Sequencing: Methods and Applications - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Hydantoin and 2-Thiohydantoin Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, hydantoin and its sulfur analogue, 2-thiohydantoin, have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities. This guide presents a comparative study of the anticonvulsant, antimicrobial, and anticancer properties of various derivatives of these two core structures. While the focus is on these broader classes, it is noteworthy that specific data for 1-Acetyl-2-thiohydantoin is sparse in publicly available scientific literature, suggesting its primary role as a synthetic intermediate rather than a terminal drug candidate. Several sources indicate that the acetyl group at the N-1 position is readily cleaved during synthetic procedures.[1]
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of these compound families, supported by quantitative data and detailed experimental protocols.
Anticonvulsant Activity: Modulating Neuronal Excitability
Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a cornerstone in the treatment of epilepsy for decades.[2] The primary mechanism of action for many of these compounds is the modulation of voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that characterizes seizure activity.[3]
In contrast, derivatives of 2-thiohydantoin have generally shown weaker anticonvulsant effects. Some studies indicate weak activity in the pentylenetetrazole (PTZ) induced seizure model and a lack of protection in the maximal electroshock (MES) model.[4]
Comparative Anticonvulsant Efficacy of Hydantoin Derivatives
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀ in MES) |
| Phenytoin | 9.5 | >100 | 7.2 |
| Mephenytoin | 19 | 120 | 10.5 |
| Ethotoin | 40 | >100 | 4.8 |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | 11.2 | >100 | 13.4 |
| 5,5-Diphenylthiohydantoin | Inactive | Active (qualitative) | - |
Note: ED₅₀ (Median Effective Dose) is the dose effective in 50% of the tested population. A higher Protective Index (PI) indicates a better safety profile. Data is compiled from multiple sources for comparative purposes.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Both hydantoin and 2-thiohydantoin derivatives have been explored for their antimicrobial properties. Nitrofurantoin, a hydantoin derivative, is a clinically used antibacterial agent. The antimicrobial mechanisms of these compounds can be diverse, including the inhibition of bacterial DNA and protein synthesis, and disruption of the cell membrane.[5] Thiohydantoin derivatives have also demonstrated activity against a range of bacterial and fungal strains.[6][7]
Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| Hydantoin Derivatives | ||||
| Nitrofurantoin | 12.5 | - | 12.5 | - |
| 2-Thiohydantoin Derivatives | ||||
| Compound A (specific derivative) | 15.6 | 7.8 | 31.2 | 62.5 |
| Compound B (specific derivative) | 31.2 | 15.6 | 62.5 | >100 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency. "Compound A" and "Compound B" are representative examples from literature on thiohydantoin derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of hydantoin and thiohydantoin derivatives is an area of active research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and interference with critical downstream signaling pathways such as the PI3K/AKT pathway.[8] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Comparative Anticancer Efficacy (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Hydantoin Derivatives | |||
| Nilutamide | - | - | - |
| Enzalutamide | - | - | - |
| 2-Thiohydantoin Derivatives | |||
| Thiohydantoin Derivative 1 | 3.98 | 5.21 | 7.84 |
| Thiohydantoin Derivative 2 | 12.5 | 2.44 | 15.3 |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. "Thiohydantoin Derivative 1" and "Thiohydantoin Derivative 2" are representative examples from literature. Nilutamide and Enzalutamide are clinically used drugs with a hydantoin core, primarily for prostate cancer, and their broad-spectrum IC50 values are not as commonly reported in this format.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent alone.
-
Seizure Induction: After a predetermined time for drug absorption (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[9] A drop of topical anesthetic is applied to the corneas before electrode placement.[9]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
References
- 1. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1-acetyl-5-arylidenyl-3-(2'-oxo/thiobarbiturinyl)-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Acetyl-2-thiohydantoin: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-Acetyl-2-thiohydantoin, a versatile building block, can be synthesized through several methodologies. This guide provides an objective comparison of two primary synthesis methods—conventional heating and microwave irradiation—focusing on their performance, supported by experimental data.
Comparison of Synthesis Methods
The synthesis of this compound from α-amino acids, such as glycine, and a thiocyanate source in acetic anhydride is a well-established route. The primary divergence in modern practice lies in the mode of heating: traditional oil-bath heating versus microwave-assisted synthesis. The data presented below summarizes the key performance indicators for each method.
Table 1: Performance Comparison of this compound Synthesis Methods
| Parameter | Conventional Heating | Microwave Irradiation |
| Starting Materials | Glycine, Thiocyanic Acid/Ammonium Thiocyanate, Acetic Anhydride, Acetic Acid | α-Amino Acid (e.g., Glycine), Ammonium Thiocyanate, Acetic Anhydride, Acetic Acid |
| Reaction Time | 30 - 40 minutes | 2 minutes |
| Reported Yield | 76%[1], 55.2% - 79.5%[2] | 85.0% - 93.0%[2] |
| Product Purity | High purity after recrystallization (confirmed by spectroscopic methods) | High purity after purification (confirmed by NMR, IR, and elemental analysis)[2]. Purity of 81-99% has been reported for a library of related thiohydantoins synthesized via a similar microwave-assisted method, as assessed by HPLC[1]. |
| Energy Input | Sustained heating | Short bursts of high-energy irradiation |
| Scalability | Generally straightforward | Can be limited by the size of the microwave reactor |
| Key Advantages | Utilizes standard laboratory equipment | Drastic reduction in reaction time, significant increase in yield |
| Key Disadvantages | Longer reaction times, potentially lower yields | Requires specialized microwave synthesis equipment |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both conventional heating and microwave irradiation are provided below.
Method 1: Conventional Heating
This method involves the reaction of glycine with thiocyanic acid in a mixture of acetic anhydride and glacial acetic acid under conventional heating.
Protocol:
-
In a round-bottom flask, dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.[1]
-
Add 1 mL of glacial acetic acid to the mixture.[1]
-
Heat the reaction mixture to 100°C with continuous stirring for 40 minutes.[1]
-
After cooling to room temperature, pour the mixture into 100 mL of ice water, which will cause a yellow solid to precipitate.[1]
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield a pale yellow solid of this compound.[1]
-
Dry the purified product. The expected yield is approximately 1.2 g (76%).[1]
Method 2: Microwave-Assisted Synthesis
This optimized protocol utilizes microwave irradiation to significantly accelerate the reaction between an α-amino acid and ammonium thiocyanate.
Protocol:
-
In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), 9 mL of acetic anhydride, and 1 mL of acetic acid.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 2 minutes.[2]
-
After the reaction is complete and the vessel has cooled, work up the product as described in the conventional heating method (precipitation in ice water, filtration, and recrystallization).
-
The expected yields for this method range from 85.0% to 93.0%.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for the synthesis of this compound and the proposed reaction mechanism.
Caption: Comparative workflows for conventional vs. microwave-assisted synthesis.
Caption: Proposed reaction mechanism via an azlactone intermediate.
Conclusion
The comparison clearly indicates that microwave-assisted synthesis offers a significant advantage over conventional heating for the preparation of this compound, primarily in terms of dramatically reduced reaction times and improved yields. While both methods can produce a high-purity product after recrystallization, the efficiency of the microwave-based protocol makes it a highly attractive alternative for researchers aiming to optimize their synthetic workflows. The choice of method will ultimately depend on the available equipment and the desired scale of the synthesis.
References
Comparative Efficacy of 1-Acetyl-2-thiohydantoin Derivatives Against Bacterial Strains: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of 1-Acetyl-2-thiohydantoin derivatives and related compounds against various bacterial strains. The information is compiled from recent studies to facilitate research and development in the field of novel antimicrobial agents.
Quantitative Performance Data
The antibacterial activity of this compound derivatives and their hybrids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values of selected compounds against Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial efficacy.
| Compound/Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Hybrid of 2-thiohydantoin and 2-quinolone | Staphylococcus aureus | Gram-positive | Varies (Bacteriostatic) | [1] |
| Bacillus subtilis | Gram-positive | Varies (Bacteriostatic) | [1] | |
| Enterococcus faecalis | Gram-positive | Varies (Bacteriostatic) | [1] | |
| Escherichia coli | Gram-negative | Varies (Bacteriostatic) | [1] | |
| Pseudomonas aeruginosa | Gram-negative | Varies (Bacteriostatic) | [1] | |
| Klebsiella pneumoniae | Gram-negative | Varies (Bacteriostatic) | [1] | |
| Benzoxazolinone-based derivatives | Escherichia coli | Gram-negative | Moderate to Low | [2] |
| Bacillus subtilis | Gram-positive | Moderate to Low | [2] | |
| Staphylococcus aureus | Gram-positive | Some resistance observed | [2] | |
| Salmonella Enteritidis | Gram-negative | Most resistant pathogen | [2] | |
| 5-arylidine-2-thiohydantoins | Mycobacterium tuberculosis | N/A | 0.78 - 1.56 | [3] |
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in assessing the efficacy of new compounds. The following is a generalized protocol based on the methodologies described in the cited literature.
Broth Dilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent.[2]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized this compound derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.[1]
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Growth is assessed by visual inspection for turbidity.
-
Blue Light Activation
In some studies, the antibacterial effect of these compounds is enhanced by blue light irradiation.[1]
-
Suspensions of the hybrid compounds and bacteria in microtiter plates are irradiated with blue light.
-
The subsequent bacteriostatic effect is then evaluated.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antibacterial activity of this compound derivatives.
Caption: Workflow for MIC determination of this compound derivatives.
Potential Mechanisms of Action
While the precise signaling pathways are often complex and require further investigation, the antibacterial activity of thiohydantoin derivatives is generally attributed to their ability to interfere with essential bacterial processes. Thiohydantoins have been shown to inhibit various enzymes, which can disrupt metabolic pathways and lead to cell death.[4]
The following diagram illustrates a generalized concept of enzyme inhibition by these derivatives.
Caption: Generalized mechanism of enzyme inhibition by thiohydantoin derivatives.
References
Comparative Analysis of 1-Acetyl-2-thiohydantoin Analogues: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Acetyl-2-thiohydantoin analogues, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is curated from recent scientific literature to aid in the design and development of novel therapeutic agents.
Introduction to this compound Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of compounds with a wide array of pharmacological activities.[1][2] The thiohydantoin ring, a sulfur analogue of hydantoin, offers unique chemical properties that contribute to diverse biological interactions.[3] Modifications at various positions of the this compound nucleus have led to the discovery of potent agents targeting cancer, inflammation, diabetes, and microbial infections.[4][5][6][7] This guide will delve into the specific SAR of these analogues, presenting quantitative data and experimental methodologies to inform future research endeavors.
Anti-inflammatory Activity
Recent studies have highlighted the potential of 1,3-disubstituted-2-thiohydantoin analogues as potent anti-inflammatory agents.[2][6] The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated murine macrophage cell lines (RAW264.7).[6][8]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Structure | Cytotoxicity IC50 (µg/mL) against RAW264.7 | NO Production Inhibition | Reference |
| 3 | 1-(4-chlorophenacyl)-2-thioxoimidazolidin-4-one | 500 | Not specified | [6] |
| 4 | Acetylated derivative of compound 3 | 355 | Not specified | [6] |
| 7 | A 1,3-disubstituted-2-thiohydantoin analogue | 197.68 | Six-fold reduction | [6][8] |
| Celecoxib | Standard Drug | 251.2 | Not specified | [6][8] |
Key SAR Insights for Anti-inflammatory Activity:
-
Acylation: The introduction of an acetyl group can influence the cytotoxic activity of the compounds. For instance, the acylation of compound 3 to yield compound 4 resulted in a noticeable improvement in cytotoxic activity.[6]
-
Substituents at N1 and N3: The nature of the substituents at the N1 and N3 positions of the thiohydantoin ring plays a crucial role in the anti-inflammatory potency. Compound 7, a 1,3-disubstituted analogue, exhibited the most potent cytotoxic activity and significant NO production inhibition.[6][8] This compound was also found to downregulate the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α.[2][8]
Anticancer Activity
Thiohydantoin derivatives have been extensively investigated for their anticancer properties, with some analogues showing promising activity against various cancer cell lines.[4][9] A notable example is Enzalutamide, an FDA-approved drug for castration-resistant prostate cancer, which features a thiohydantoin core.[2][10]
Quantitative Comparison of Anti-prostate Cancer Activity
| Compound | Target Cell Line | IC50 | Key Structural Features | Reference |
| 5t | LNCaP (AR positive) | ~15-fold more potent than MDV3100 | Novel thiohydantoin derivative | [9] |
| 5i | LNCaP (AR positive) & PC-3 (AR negative) | Not specified | Inhibited both cell lines | [9] |
| 5j | LNCaP (AR positive) & PC-3 (AR negative) | Not specified | Inhibited both cell lines | [9] |
| MDV3100 (Enzalutamide) | LNCaP (AR positive) | Standard | Thiohydantoin-based antiandrogen | [11][12] |
Key SAR Insights for Anticancer Activity:
-
Androgen Receptor (AR) Antagonism: Many thiohydantoin analogues exert their anticancer effects by antagonizing the androgen receptor, which is crucial for the growth of prostate cancer.[11][12]
-
Targeting AR-Negative Cells: The development of compounds like 5i and 5j, which inhibit both AR-positive and AR-negative prostate cancer cells, suggests alternative mechanisms of action and potential for treating antiandrogen-resistant cancers.[9]
-
Substitutions on the Thiohydantoin Ring: SAR studies on androgen receptor antagonists have revealed that modifications on the N1-aryl substituent and cycloalkyl groups on the thiohydantoin ring significantly impact activity.[11] For instance, cyclobutyl and cyclopentyl analogues showed comparable activity to the dimethyl analogue.[11]
Antidiabetic Activity
A series of novel thiohydantoin derivatives have been synthesized and evaluated for their potential as antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase.[5][13]
Quantitative Comparison of Antidiabetic Activity
| Compound | α-Glucosidase Inhibition IC50 (µg/mL) | α-Amylase Inhibition IC50 (µg/mL) | Key Structural Features | Reference |
| FP1 | 150.85 | - | Thiohydantoin derivative | [3] |
| FP2 | 138.60 | 140.25 | Thiohydantoin derivative | [3] |
| FP4 | 129.40 | 128.90 | Exhibited the most favorable interactions in docking studies | [3][5] |
| FP5 | - | 135.45 | Halogen substituent | [3] |
| FP6 | - | 145.30 | Halogen substituent | [3] |
| Miglitol | 85.30 | - | Standard α-glucosidase inhibitor | [3] |
| Acarbose | - | 75.70 | Standard α-amylase inhibitor | [3] |
Key SAR Insights for Antidiabetic Activity:
-
Influence of Substituents: The presence of electron-withdrawing and electron-donating groups on the phenyl ring directly impacts the inhibitory activity against α-glucosidase.[3]
-
Halogen Substituents: Derivatives with halogen substituents, such as FP5 and FP6, showed enhanced potency, which may be due to additional stabilizing interactions with the enzyme's amino acid residues.[3][13]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an appropriate amino acid with an isothiocyanate, followed by cyclization and acetylation. For instance, acylation of 3-[(5-bromo-2-hydroxy-phenylmethylene)-amino]-4-oxo-imidazolidin-2-thione with acetic anhydride can yield a this compound derivative.[14] The reaction is typically carried out by heating the starting material in acetic anhydride under reflux, followed by cooling and precipitation in ice-water.[14]
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of the synthesized compounds can be assessed against murine leukemia cell line (RAW264.7). The cytotoxicity is evaluated to determine the IC50 values. The potency to prevent nitric oxide (NO) production is also measured.[8] A significant reduction in NO production indicates anti-inflammatory potential.[6][8]
In Vitro Anticancer Assay
The antiproliferative activity of the compounds is evaluated against human cancer cell lines, such as LNCaP and PC-3 for prostate cancer.[9] The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are determined to quantify their potency.
In Vitro Antidiabetic Assay
The inhibitory activities against α-glucosidase and α-amylase are determined to assess the antidiabetic potential. The IC50 values are calculated to compare the inhibitory potency of the synthesized derivatives with standard inhibitors like Miglitol and Acarbose.[3]
Visualizing Structure-Activity Relationships and Workflows
General Synthesis Workflow for Thiohydantoin Derivatives
Caption: A generalized workflow for the synthesis of this compound analogues.
Logical Relationship in Anti-inflammatory SAR
Caption: Key structural modifications leading to enhanced anti-inflammatory activity.
This guide provides a snapshot of the current understanding of the SAR of this compound analogues. The presented data and experimental outlines are intended to serve as a valuable resource for the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold. Further research is warranted to explore the full potential of these compounds in various disease models.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
A Comparative Guide to the Synthesis of 1-Acetyl-2-thiohydantoin: Conventional Heating vs. Microwave Irradiation
The synthesis of 1-acetyl-2-thiohydantoin and its derivatives is a fundamental process in medicinal chemistry, providing scaffolds for the development of various therapeutic agents. The classical approach for this synthesis involves the reaction of α-amino acids with a thiocyanate source in the presence of acetic anhydride and acetic acid. This guide provides a comparative analysis of two primary methodologies for this synthesis: the traditional conventional heating method and the more modern microwave-assisted approach. The comparison is based on experimental data to highlight the differences in reaction efficiency, time, and overall yield.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data from experimental studies on the synthesis of this compound and its 5-substituted derivatives using conventional heating and microwave irradiation.
| Methodology | Starting Amino Acid | Reagents | Temperature | Reaction Time | Yield (%) |
| Conventional Heating | Glycine | Thiocyanic acid, Acetic anhydride, Acetic acid | 100°C | 40 minutes | 76%[1] |
| Conventional Heating | Various α-amino acids | Ammonium thiocyanate, Acetic anhydride, Acetic acid | Not specified | 30 minutes | 55.2% - 79.5%[2] |
| Microwave Irradiation | Various α-amino acids | Ammonium thiocyanate, Acetic anhydride, Acetic acid | 100°C | 2 minutes | 85.0% - 93.0%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended for researchers and scientists in drug development and related fields.
I. Conventional Heating Method for this compound Synthesis
This protocol is based on the synthesis of this compound from glycine.
Materials:
-
Glycine
-
Thiocyanic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Ice water
Procedure:
-
Dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride in a suitable reaction vessel.[1]
-
Add 1 mL of glacial acetic acid to the mixture.[1]
-
Heat the mixture to 100°C with continuous stirring for 40 minutes.[1]
-
After the reaction is complete, cool the vessel and pour the contents into 100 mL of ice water.[1]
-
A yellow solid precipitate of this compound will form.[1]
-
Collect the solid by filtration and wash it with water.[1]
-
Recrystallize the crude product from ethanol to obtain the purified pale yellow solid.[1]
-
Dry the purified product. The expected yield is approximately 1.2 g (76%).[1]
II. Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives
This protocol describes a general and rapid method for synthesizing various 5-substituted-1-acetyl-2-thiohydantoin derivatives.
Materials:
-
α-Amino acid (e.g., L-alanine, L-leucine, L-phenylalanine)
-
Ammonium thiocyanate
-
Acetic anhydride
-
Acetic acid
Optimized Reaction Conditions:
-
α-Amino acid: 10 mmol[2]
-
Ammonium thiocyanate: 16 mmol[2]
-
Mixed solvent: 9 mL of acetic anhydride and 1 mL of acetic acid[2]
Procedure:
-
In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), 9 mL of acetic anhydride, and 1 mL of acetic acid.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 2 minutes.[2]
-
After irradiation, cool the reaction mixture.
-
Follow a standard workup procedure, which typically involves precipitation in ice water, filtration, and recrystallization to purify the product.
-
This method has been shown to produce yields in the range of 85.0% to 93.0% for various derivatives.[2]
Visualizing the Synthesis
The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis of this compound.
References
A Comparative Analysis of 1-Acetyl-2-thiohydantoin Derivatives: In Vitro and In Vivo Studies
An Objective Guide for Researchers in Drug Development
Derivatives of 1-Acetyl-2-thiohydantoin belong to the broader class of thiohydantoins, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are recognized for their diverse biological activities, serving as a foundation for the development of novel therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo studies of this compound derivatives, placing their performance in context with established alternatives across various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic applications. The data presented is supported by detailed experimental protocols to aid in the objective evaluation and replication of findings.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound derivatives with other relevant compounds.
Table 1: Antimicrobial Activity
| Compound/Alternative | Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound Derivative (Hybrid with 2-Quinolone) | E. coli | - | - | Moderate to Low | [1][2] |
| B. subtilis | - | - | Moderate to Low | [1][2] | |
| S. aureus | - | - | Some Resistance | [1] | |
| Ciprofloxacin (Standard Antibiotic) | E. coli, S. aureus, etc. | Varies | Varies | Standardized | [1] |
| Thiohydantoin Derivative 11c (with piperazine moiety) | E. coli, K. pneumoniae, S. aureus, etc. | Not specified | Not specified | Higher activity than other synthesized compounds | [1] |
Table 2: Anticancer Activity
| Compound/Alternative | Cell Line | IC50 (µM) | Activity | Reference |
| This compound Derivative (5t) | LNCaP (Prostate Cancer) | ~15-fold more potent than MDV3100 | Inhibits cell proliferation and PSA expression | [3] |
| Enzalutamide (MDV3100) | LNCaP (Prostate Cancer) | Standard | Androgen receptor antagonist | [4] |
| Thiohydantoin Derivatives (1d, 2d) | PC3 (Prostate Cancer) | Not specified | Good anti-prostate cancer activity | [5] |
| 5-Substituted-2-thiohydantoin Derivative | Leukemia | - | Potential selectivity | [6] |
| Broad panel of human cancer cell lines | GI50: 15.1, TGI: 41.7, LC50: 83.2 | Broad spectrum antitumor activity | [6] |
Table 3: Anti-inflammatory Activity
| Compound/Alternative | Assay | IC50 (µg/mL) | Key Findings | Reference |
| 1,3-Disubstituted-2-thiohydantoin (Compound 7) | RAW264.7 cell cytotoxicity | 197.68 | More potent than Celecoxib | [7][8] |
| Nitric Oxide (NO) Production | - | Six-fold reduction | [8] | |
| Celecoxib (Standard NSAID) | RAW264.7 cell cytotoxicity | 251.2 | Standard | [7][8] |
Table 4: Antidiabetic Activity
| Compound/Alternative | Target Enzyme | IC50 (µg/mL) | In Vivo Effect | Reference |
| Thiohydantoin Derivative (FP4) | α-glucosidase | 129.40 | Reduced fasting blood glucose by 28.9% in diabetic rats | [9] |
| α-amylase | 128.90 | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of comparative data. Below are protocols for key experiments cited in the studies of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations (e.g., 0.98 to 500 µg/mL).[1]
-
Inoculation: Each well is inoculated with 0.05 mL of the prepared bacterial suspension.[1]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[1]
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar plates and incubated. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., PC3 or LNCaP) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiohydantoin derivatives or control drugs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[10]
In Vivo Antidiabetic Efficacy in STZ-Induced Diabetic Rats
This animal model is used to evaluate the antidiabetic potential of compounds.
Protocol:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Animal Grouping: The diabetic rats are divided into several groups: a diabetic control group, a standard drug-treated group, and groups treated with different doses of the test thiohydantoin derivatives.
-
Treatment: The compounds are administered orally daily for a period of several weeks (e.g., 6 weeks).[9]
-
Monitoring: Fasting blood glucose levels are monitored regularly.
-
Biochemical Analysis: At the end of the study, blood samples are collected to analyze lipid profiles (LDL, triglycerides, HDL).[9]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Workflow for determining the antimicrobial activity of this compound derivatives.
Caption: Postulated mechanism of action for anti-prostate cancer activity of thiohydantoin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to C-Terminal Amino Acid Analysis Reagents
The determination of the C-terminal amino acid sequence of proteins and peptides is a critical aspect of protein characterization, providing insights into protein processing, function, and stability. While traditional methods have been established, a range of alternative reagents and techniques offer distinct advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various enzymatic and chemical reagents for C-terminal amino acid analysis, supported by experimental data and detailed protocols.
Overview of C-Terminal Analysis Methods
C-terminal sequencing can be broadly categorized into enzymatic and chemical methods, often coupled with analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for the identification of the released amino acids.[1][2][]
Enzymatic Methods: Carboxypeptidases
Carboxypeptidases are exopeptidases that sequentially cleave amino acid residues from the C-terminus of a protein or peptide.[][4] The choice of enzyme is dictated by its substrate specificity.
Comparison of Common Carboxypeptidases
| Feature | Carboxypeptidase A (CPA) | Carboxypeptidase B (CPB) | Carboxypeptidase Y (CPY) |
| Origin | Bovine Pancreas | Porcine Pancreas | Baker's Yeast (Fungal) |
| Specificity | Prefers aromatic (Phe, Tyr, Trp) and large aliphatic (Leu, Ile, Val) residues.[1] | Specifically cleaves basic amino acids (Lys, Arg).[1] | Broad specificity, cleaves most amino acids, including Pro (slowly).[1] |
| Optimal pH | 7.5 - 8.5 | 8.0 - 9.0 | 5.5 - 6.5 |
| Inhibitors | Metal chelators (e.g., EDTA), β-mercaptoethanol | Metal chelators, basic amino acid analogs | Diisopropyl fluorophosphate (DFP), Phenylmethylsulfonyl fluoride (PMSF) |
| Key Advantages | Well-characterized | High specificity for basic residues, useful in quality control of recombinant proteins.[1] | Broad specificity allows for more extensive sequencing.[1] Tolerant to 6 M urea.[1] |
| Limitations | Does not cleave Pro, Arg, or Lys effectively.[5] | Limited to C-terminal Lys and Arg. | Rate of cleavage can vary significantly between different amino acids, complicating data interpretation. |
Experimental Protocol: C-Terminal Sequencing using Carboxypeptidase Y
This protocol provides a general workflow for C-terminal sequencing using Carboxypeptidase Y (CPY), followed by identification of released amino acids by HPLC.
1. Sample Preparation:
-
Dissolve the protein/peptide sample in a suitable buffer (e.g., 50 mM sodium citrate, pH 6.0). The final protein concentration should be in the range of 0.1-1 mg/mL.
-
If the protein is resistant to digestion, denaturation may be required. This can be achieved by heating the sample at 95°C for 5 minutes or by adding a denaturant like 6 M urea.[1]
2. Enzymatic Digestion:
-
Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL in water).
-
Add CPY to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).
3. Reaction Termination and Analysis:
-
Stop the reaction in each aliquot by adding an acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation.
-
Centrifuge the samples to pellet the enzyme and any precipitated protein.
-
Analyze the supernatant containing the released amino acids by reverse-phase HPLC (RP-HPLC) with pre-column derivatization (e.g., with phenylisothiocyanate, PITC) or by amino acid analysis.
4. Data Interpretation:
-
Quantify the amount of each amino acid released at each time point.
-
The C-terminal amino acid will be the first to appear, followed by the penultimate residue, and so on. The sequence is deduced from the order of appearance of the amino acids.
Chemical Methods for C-Terminal Analysis
Chemical methods offer an alternative to enzymatic digestion and can be particularly useful for proteins that are resistant to carboxypeptidases.
Hydrazinolysis
Hydrazinolysis is a classical chemical method for identifying the C-terminal amino acid.[6] Anhydrous hydrazine cleaves all peptide bonds, converting all amino acid residues into their corresponding amino acid hydrazides, except for the C-terminal amino acid, which is released as a free amino acid.[6][7]
Advantages:
-
Applicable to a wide range of proteins and peptides.
Disadvantages:
-
Harsh reaction conditions (high temperature) can lead to the degradation of some amino acids, particularly Asn and Gln.[8]
-
Requires anhydrous conditions.
-
Typically only identifies the C-terminal residue and does not provide sequential information.[5]
Experimental Protocol: Hydrazinolysis
1. Sample Preparation:
-
The protein or peptide sample must be thoroughly dried and free of salts.
-
Place the dried sample (typically 50-100 nmol) in a reaction vial.
2. Hydrazinolysis Reaction:
-
Add anhydrous hydrazine to the sample.
-
Seal the vial under vacuum or inert atmosphere.
-
Heat the reaction mixture at 100°C for a specified period (e.g., 6-12 hours). The reaction time may need to be optimized depending on the protein.
3. Sample Work-up:
-
After cooling, remove the excess hydrazine by evaporation under high vacuum.
-
The residue contains the free C-terminal amino acid and amino acid hydrazides.
4. Identification of C-terminal Amino Acid:
-
The free amino acid can be identified using various methods, including:
-
Ion-exchange chromatography.
-
Derivatization (e.g., with dinitrofluorobenzene) followed by chromatographic separation.[9]
-
Other Chemical Cleavage Reagents
Several other chemical reagents can be used to cleave peptide bonds at specific amino acid residues, which can sometimes be exploited for C-terminal analysis, often in conjunction with mass spectrometry.
| Reagent | Cleavage Site | Comments |
| Cyanogen Bromide (CNBr) | C-terminal side of Methionine (Met) residues.[2][10] | Highly specific and efficient.[11] The C-terminal fragment of the protein will be the only one without a homoserine lactone at its C-terminus. |
| BNPS-skatole | C-terminal side of Tryptophan (Trp) residues.[12] | Useful for proteins with low Met content. |
| Formic Acid | Aspartic acid-Proline (Asp-Pro) peptide bonds.[12] | Cleavage is specific but can be slow. |
| Hydroxylamine | Asparagine-Glycine (Asn-Gly) peptide bonds.[12][13] | Useful for specific cleavage at these less common dipeptide sequences. |
| 2-nitro-5-thiocyanobenzoic acid (NTCB) | N-terminal side of Cysteine (Cys) residues.[12] | This is an N-terminal cleavage, but can be used in a broader sequencing strategy. |
Mass Spectrometry-Based Methods
Modern C-terminal analysis heavily relies on mass spectrometry (MS), often in a "bottom-up" proteomics approach.[1] Proteins are first digested with a protease (like trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The C-terminal peptide can be identified based on its unique properties or by comparing the experimental data to a protein database.[1] Specific enrichment strategies for C-terminal peptides have also been developed to facilitate their identification.[1]
Advantages of MS-based methods:
-
High sensitivity and accuracy.
-
Can identify post-translational modifications.[1]
-
Suitable for complex mixtures.
Disadvantages of MS-based methods:
-
Requires sophisticated instrumentation and bioinformatics tools for data analysis.
-
The C-terminal peptide may not be readily ionizable or detectable by MS.
Concluding Remarks
The choice of reagent for C-terminal amino acid analysis depends on several factors, including the nature of the protein sample, the available instrumentation, and the specific information required. Enzymatic methods, particularly with Carboxypeptidase Y, offer a straightforward approach for obtaining sequential information for a few residues. Chemical methods like hydrazinolysis are robust for identifying the terminal residue but lack sequential capabilities. For comprehensive and high-throughput C-terminal analysis, mass spectrometry-based strategies are the current state-of-the-art. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate approach for their experimental goals.
References
- 1. C-Terminal vs N-Terminal Sequencing: Methods and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Workflow of C-Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C-Terminal Protein Sequencing: Methods, Applications, and Significance | MtoZ Biolabs [mtoz-biolabs.com]
A Spectroscopic Comparison of 1-Acetyl-2-thiohydantoin Polymorphs: A Guide for Researchers
Prepared for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of the known polymorphs of 1-Acetyl-2-thiohydantoin. This document summarizes key experimental data from Fourier Transform Infrared (FTIR) spectroscopy to facilitate the differentiation and characterization of these crystalline forms.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This compound, a molecule of interest in medicinal chemistry, is known to exist in at least two polymorphic forms, herein referred to as Form I and Form II. The differentiation of these polymorphs is crucial for ensuring the quality and consistency of pharmaceutical products. Spectroscopic techniques provide a powerful, non-destructive means for this characterization.
Structural Differences Between Polymorphs
The primary difference between Form I and Form II of this compound lies in their intermolecular hydrogen bonding patterns. In Form I, the established polymorph, hydrogen bonds form between the amide C=O and the amide N-H groups of adjacent thiohydantoin rings.[1] In contrast, the newer polymorph, Form II, exhibits hydrogen bonding between the acetyl C=O group and the amide N-H group.[1] This variation in hydrogen bonding directly influences the bond lengths of the involved carbonyl groups and, consequently, their vibrational frequencies observed in spectroscopic analyses.
Comparative Spectroscopic Data
The most direct spectroscopic evidence of the structural differences between the two polymorphs is found in their FTIR spectra, particularly in the carbonyl stretching (νC=O) region. The involvement of a carbonyl group in a hydrogen bond typically leads to a decrease in its stretching frequency (a redshift) due to the weakening of the C=O double bond.
| Spectroscopic Feature | Form I (Known Polymorph) | Form II (New Polymorph) | Reference |
| Acetyl νC=O Frequency | 1704 cm⁻¹ | 1668 cm⁻¹ | [1] |
| Amide νC=O Frequency | 1740 cm⁻¹ | 1763 cm⁻¹ | [1] |
As indicated in the table, the acetyl C=O stretching frequency in Form II is significantly lower than in Form I, consistent with its role as a hydrogen bond acceptor in this polymorph. Conversely, the amide C=O stretching frequency in Form II is higher than in Form I, as it is not involved in hydrogen bonding in this form. These distinct and well-separated absorption bands provide a reliable method for differentiating between the two polymorphs. While more comprehensive spectroscopic data from Raman and solid-state NMR would provide further confirmation, the FTIR data alone offers a clear basis for identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. It is important to note that the specific parameters used in the cited literature may vary.
Synthesis of this compound Polymorphs:
-
Form I (Known Polymorph): This form is typically obtained through the acetylation of 2-thiohydantoin.
-
Form II (New Polymorph): Single crystals of Form II can be obtained by the slow evaporation of an ethanol solution of this compound.[1] It has been noted that the ground sample of Form II can transform into Form I over time, suggesting that Form II is a metastable form.[1]
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR spectra of the solid samples are typically recorded using an FTIR spectrometer. The samples can be prepared as potassium bromide (KBr) pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. Data is collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
Raman Spectroscopy:
Raman spectra can be obtained using a Raman spectrometer, often equipped with a laser excitation source (e.g., 785 nm). The solid samples are placed directly in the path of the laser, and the scattered light is collected and analyzed.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-state NMR spectra, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can provide detailed information about the local chemical environment of the carbon atoms in the crystal lattice. Differences in the crystal packing and intermolecular interactions between polymorphs will result in variations in the chemical shifts of the carbon signals.
Experimental Workflow
The logical workflow for the spectroscopic comparison of this compound polymorphs is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis, spectroscopic analysis, and identification of this compound polymorphs.
References
Safety Operating Guide
Safe Disposal of 1-Acetyl-2-thiohydantoin: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Acetyl-2-thiohydantoin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Understanding the Chemical Profile
This compound is a sulfur-containing heterocyclic organic compound. While stable under normal conditions, its disposal requires careful consideration due to its chemical properties and potential hazardous decomposition products. Thermal decomposition may produce toxic gases, including oxides of nitrogen, carbon, and sulfur. It is crucial to avoid contact with strong oxidizing agents.
Quantitative Data Summary
A summary of key quantitative data relevant to the safe handling and disposal of this compound is provided in the table below.
| Property | Value | Notes |
| Molecular Formula | C₅H₆N₂O₂S | |
| Molecular Weight | 158.18 g/mol | |
| Appearance | Solid | |
| Incompatibility | Strong oxidizing agents | Avoid contact with materials such as nitrates and peroxides. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx) | Produced upon thermal decomposition. |
Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound involves chemical neutralization through hydrolysis to break it down into less hazardous components. Both alkaline and acidic hydrolysis are effective.
3.1. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
All procedures should be carried out in a well-ventilated fume hood.
3.2. Alkaline Hydrolysis Protocol
Alkaline hydrolysis is a rapid method for the deacylation of this compound.[1]
-
Preparation: Prepare a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A concentration of 1 M is generally sufficient.
-
Reaction: In a suitable container within a fume hood, cautiously add the this compound waste to the alkaline solution. The reaction is typically rapid at a pH greater than 11.[1]
-
Mixing: Stir the solution gently to ensure complete mixing and reaction.
-
Neutralization: After the reaction is complete (visual observation of dissolution), neutralize the resulting solution containing 2-thiohydantoin and acetate with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The neutralized solution can now be disposed of as aqueous chemical waste, in accordance with local, state, and federal regulations.
3.3. Acidic Hydrolysis Protocol
Acidic hydrolysis is an alternative method for the breakdown of this compound.[2]
-
Preparation: Prepare a dilute solution of a non-oxidizing acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A concentration of 1 M is a safe starting point.
-
Reaction: In a fume hood, slowly add the this compound waste to the acidic solution.
-
Mixing: Stir the mixture to facilitate the hydrolysis. The reaction cleaves the acetyl group to form 2-thiohydantoin and acetic acid.[3][4]
-
Neutralization: Once the reaction is complete, neutralize the solution with a dilute base (e.g., 1 M sodium hydroxide) to a pH between 6 and 8.
-
Disposal: The final neutralized solution should be disposed of as aqueous chemical waste, following all applicable institutional and governmental guidelines.
Disposal of Empty Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate from the first rinse should be collected and treated as chemical waste using one of the hydrolysis methods described above. Subsequent rinsates can typically be disposed of as regular aqueous waste.
Spill Management
In the event of a spill, wear appropriate PPE, absorb the solid material with an inert absorbent (e.g., vermiculite or sand), and collect it in a sealed container for disposal via chemical neutralization as described above.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical steps for both alkaline and acidic hydrolysis.
Caption: Alkaline Hydrolysis Disposal Workflow
Caption: Acidic Hydrolysis Disposal Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
